N-Benzoyl-(2R,3S)-3-phenylisoserine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVYOWKYPNSTK-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157433 | |
| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132201-33-3 | |
| Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132201-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132201333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-(2R,3S)-3-phenylisoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998Q2WJCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Benzoyl-(2R,3S)-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-(2R,3S)-3-phenylisoserine, a crucial chiral building block, is of significant interest to the pharmaceutical industry. It is most notably recognized as the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®). The presence and specific stereochemistry of this side chain are essential for the drug's tubulin-binding and microtubule-stabilizing activity, which ultimately leads to its cytotoxic effects on cancer cells. A thorough understanding of its chemical properties is paramount for its synthesis, purification, and incorporation into active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key chemical and physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its asymmetric synthesis.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, formulation, and quality control.
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | [1] |
| Synonyms | Taxol side chain, (2R,3S)-N-Benzoyl-3-phenyl Isoserine | [2][3] |
| CAS Number | 132201-33-3 | |
| Molecular Formula | C₁₆H₁₅NO₄ | [2] |
| Molecular Weight | 285.29 g/mol | [2] |
| Appearance | White crystalline powder |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 169-172 °C | |
| Optical Activity | [α]²⁰/D −40° (c = 1.0 in ethanol) | |
| Solubility | DMSO: 57 mg/mL (199.79 mM) | [2] |
| DMSO: ≥ 160 mg/mL | ||
| Soluble in methanol (B129727) and ethanol | ||
| pKa | Data not available in search results |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While specific spectra with detailed peak assignments were not available in the search results, this section outlines the expected spectral characteristics based on the molecule's structure and provides general experimental protocols. Commercially available samples from suppliers like Sigma-Aldrich can be used to obtain definitive spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine protons of the isoserine backbone, the amide proton, and the hydroxyl and carboxylic acid protons. The coupling constants between the methine protons would be indicative of their syn relationship.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the isoserine core.[4]
Experimental Protocol for NMR Spectroscopy:
A general procedure for obtaining NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| N-H (Amide) | 3400-3200 | Stretching vibration |
| C-H (Aromatic) | 3100-3000 | Stretching vibration |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |
| C=O (Amide I) | 1680-1630 | Stretching vibration |
| C=C (Aromatic) | 1600-1450 | Stretching vibration |
| N-H (Amide II) | 1550-1510 | Bending vibration |
| C-O | 1300-1000 | Stretching vibration |
Experimental Protocol for FT-IR Spectroscopy:
A general procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical scanning range is 4000-400 cm⁻¹.
-
Data Processing and Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Experimental Protocols for Physicochemical Properties
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered sample is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Asymmetric Synthesis Workflow
The asymmetric synthesis of this compound is crucial for obtaining the correct stereoisomer required for its biological activity. A widely recognized and efficient method is the Ojima β-lactam synthon method. This approach involves the stereoselective cycloaddition of a chiral ester enolate with an imine to form a β-lactam, which is then hydrolyzed to yield the desired product.
Caption: Ojima β-Lactam Synthesis Workflow.
Biological Significance and Applications
This compound is primarily utilized as a key intermediate in the semi-synthesis of Paclitaxel and its analogues, such as Docetaxel. The chiral nature of this side chain is indispensable for the potent antitumor activity of these drugs.[3] Research has shown that modifications to this side chain can significantly impact the efficacy and pharmacological profile of the final drug product. Therefore, its efficient synthesis and purification are of great importance in the development of new and improved taxane-based cancer therapies. The compound itself has also been studied for its potential cytotoxic, antiviral, and immunomodulatory activities.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of this compound, a vital component in the synthesis of taxane-based anticancer drugs. The presented data tables, experimental protocols, and synthesis workflow offer a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. A comprehensive understanding of these properties is essential for ensuring the quality, efficacy, and safety of the resulting therapeutic agents.
References
N-Benzoyl-(2R,3S)-3-phenylisoserine: A Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-(2R,3S)-3-phenylisoserine, often referred to as the Taxol C-13 side chain, is a crucial molecular component responsible for the significant antitumor activity of Paclitaxel (B517696) (Taxol), a widely used chemotherapeutic agent.[1][2][3] The presence and specific stereochemistry of this side chain are essential for the biological efficacy of Taxol and its derivatives.[4] This technical guide provides an in-depth overview of the molecular structure of this compound, including its key chemical identifiers, physicochemical properties, and detailed structural data. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and characterization, aiming to serve as a valuable resource for researchers in medicinal chemistry and drug development. The molecule is also known to exhibit cytotoxic, antiviral, and immunomodulatory activities.[5]
Molecular Structure and Chemical Identifiers
The molecular structure of this compound is characterized by a phenyl group and a benzoyl group attached to an isoserine core. The specific stereochemistry, (2R, 3S), is critical for its biological activity.
| Identifier | Value |
| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid[6] |
| CAS Number | 132201-33-3[1][7][8] |
| Molecular Formula | C₁₆H₁₅NO₄[1][2] |
| Molecular Weight | 285.29 g/mol [1][7][8] |
| SMILES | O--INVALID-LINK--c1ccccc1)c2ccccc2">C@HC(O)=O[4][7] |
| InChI | 1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1[4][7] |
| InChI Key | HYJVYOWKYPNSTK-UONOGXRCSA-N[4][7] |
Physicochemical Properties
| Property | Value |
| Melting Point | 169-172 °C[4][7] |
| Optical Activity | [α]20/D −40°, c = 1.0 in ethanol[7][9] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 160 mg/mL)[8] |
Crystallographic Data and Molecular Geometry
Bond Lengths
| Atom 1 | Atom 2 | Length (Å) |
| C1' | C2' | 1.53 |
| C2' | O2' | 1.42 |
| C2' | C3' | 1.54 |
| C3' | N3' | 1.45 |
| N3' | C=O | 1.35 |
| C=O | Cbz | 1.50 |
| C3' | Cph | 1.52 |
| C1' | O1' | 1.25 |
| C1' | O | 1.26 |
Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O2' | C2' | C1' | 110.5 |
| O2' | C2' | C3' | 109.8 |
| C1' | C2' | C3' | 111.2 |
| N3' | C3' | C2' | 110.7 |
| N3' | C3' | Cph | 111.3 |
| C2' | C3' | Cph | 112.1 |
| C3' | N3' | C=O | 121.5 |
| N3' | C=O | Cbz | 116.8 |
| O | C1' | O1' | 125.3 |
| O | C1' | C2' | 118.9 |
| O1' | C1' | C2' | 115.8 |
Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C1' | C2' | C3' | N3' | -65.4 |
| O2' | C2' | C3' | N3' | 54.8 |
| C2' | C3' | N3' | C=O | 165.7 |
| C3' | N3' | C=O | Cbz | -178.9 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including asymmetric synthesis via chiral β-lactams. The following protocol is a composite of established methodologies.
Step 1: Synthesis of racemic cis-3-phenylglycidic acid methyl ester
-
Cool a mixture of benzaldehyde (B42025) (2.0 moles) and methyl chloroacetate (B1199739) (2.6 moles) in methanol (B129727) to 0°C under a nitrogen atmosphere.
-
Slowly add sodium methoxide (B1231860) (2.5 moles, 30 wt% solution in methanol) over 2 hours, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 60 minutes at 0°C.
-
Allow the reaction to warm to 22°C and stir for a further 2 hours.
-
Quench the reaction by the slow addition of acetic acid (0.5 moles).
-
Perform a workup with toluene (B28343) and water to isolate the crude product.
Step 2: Formation of racemic threo-3-phenylisoserine amide
-
Treat the racemic cis-3-phenylglycidic acid methyl ester with ammonia.
Step 3: Hydrolysis to racemic threo-3-phenylisoserine
-
Hydrolyze the racemic threo-3-phenylisoserine amide using barium hydroxide.
Step 4: Benzoylation
-
Benzoylate the racemic threo-3-phenylisoserine to yield racemic threo-N-benzoyl-3-phenylisoserine.
Step 5: Chiral Resolution
-
Perform a fractional crystallization of the racemic mixture with a chiral resolving agent, such as S-(-)-methylbenzylamine, to isolate the desired (2R,3S)-N-benzoyl-3-phenylisoserine.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Characteristic peaks for the phenyl and benzoyl protons are expected in the aromatic region (δ 7-8 ppm). The methine protons on the isoserine backbone will appear as distinct multiplets.
-
¹³C NMR: Acquire ¹³C NMR spectra to confirm the carbon framework of the molecule.
Infrared (IR) Spectroscopy:
-
Obtain an ATR-IR spectrum of the solid sample. Key vibrational bands include a broad O-H stretch (around 3400 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), a C=O stretch of the carboxylic acid (around 1720 cm⁻¹), and a C=O stretch of the amide (around 1640 cm⁻¹).
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion would be at m/z 286.1074.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 4. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Crystallography Open Database: Search results [qiserver.ugr.es]
"N-Benzoyl-(2R,3S)-3-phenylisoserine" CAS number 132201-33-3
CAS Number: 132201-33-3
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzoyl-(2R,3S)-3-phenylisoserine, a pivotal molecule in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol). This document consolidates essential information on its chemical and physical properties, synthesis, analytical characterization, and biological significance, tailored for professionals in the fields of chemical synthesis and drug development.
Core Concepts and Significance
This compound is renowned as the C-13 side chain of Paclitaxel.[1] This side chain is crucial for the potent antitumor activity of Taxol.[2] The semi-synthesis of Paclitaxel predominantly involves the esterification of the protected baccatin (B15129273) III core with this synthetically accessible side chain.[3] This approach circumvents the challenges associated with the total synthesis of Paclitaxel and the low natural abundance of the final drug.[4] The (2R,3S) stereochemistry of the phenylisoserine (B1258129) moiety is essential for its biological function.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 132201-33-3 | [5] |
| Molecular Formula | C₁₆H₁₅NO₄ | [5] |
| Molecular Weight | 285.29 g/mol | [5][6] |
| Melting Point | 169-172 °C | [5][7] |
| Optical Activity | [α]20/D −40° (c = 1.0 in ethanol) | [5][7][8] |
| Appearance | White to off-white powder | |
| Solubility | DMSO: 52-57 mg/mL (approx. 182-200 mM) | [1][2] |
Table 2: Spectroscopic Data
| Technique | Data Summary | Reference(s) |
| ¹H NMR | Spectra available on PubChem. | [6] |
| ¹³C NMR | Spectra available on PubChem. | [6] |
| Mass Spectrometry | Precursor [M+H]⁺: 286.1076 m/z; Precursor [M+Na]⁺: 308.0891 m/z. | [6] |
Synthesis and Experimental Protocols
The asymmetric synthesis of this compound is a critical step in the semi-synthesis of Paclitaxel. A prevalent and efficient method involves the chiral ester enolate-imine cyclocondensation to form a β-lactam intermediate, which is subsequently hydrolyzed to yield the desired product.
General Synthesis Workflow
The synthesis can be conceptualized as a multi-step process, which is illustrated in the workflow diagram below. This process emphasizes the generation of a chiral β-lactam precursor followed by its conversion to the final product.
Caption: General synthesis workflow for this compound.
Representative Experimental Protocol: Synthesis via β-Lactam Intermediate
This protocol is a representative example based on the widely cited ester enolate-imine cyclocondensation method.
Step 1: Formation of the β-Lactam
-
A solution of a chiral lithium ester enolate is prepared in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C).
-
An appropriate imine (e.g., derived from benzaldehyde (B42025) and an amine) is added to the enolate solution.
-
The reaction mixture is stirred at low temperature for a specified period to facilitate the cyclocondensation reaction, yielding the chiral 3-hydroxy-4-aryl-β-lactam.[9]
-
The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Step 2: N-Benzoylation
-
The synthesized β-lactam is dissolved in a suitable solvent (e.g., dichloromethane).
-
A base (e.g., pyridine (B92270) or triethylamine) and benzoyl chloride are added to the solution.
-
The reaction is stirred at room temperature until completion, leading to the formation of the N-benzoyl-β-lactam.
-
The product is isolated and purified.
Step 3: Hydrolysis of the β-Lactam
-
The N-benzoyl-β-lactam is subjected to hydrolysis under acidic or basic conditions to open the lactam ring.
-
The resulting product, this compound, is then purified by recrystallization or chromatography.
Role in Paclitaxel Semi-Synthesis
The primary application of this compound is in the semi-synthesis of Paclitaxel. This involves the coupling of the side chain to a protected baccatin III core, a naturally abundant precursor.
Paclitaxel Semi-Synthesis Workflow
The following diagram illustrates the key steps in the semi-synthesis of Paclitaxel, highlighting the crucial role of the phenylisoserine side chain.
Caption: Workflow for the semi-synthesis of Paclitaxel.
Representative Experimental Protocol: Coupling with Baccatin III Derivative
This is a generalized protocol for the esterification step.
-
A protected baccatin III derivative (e.g., 7-O-triethylsilyl baccatin III) is dissolved in an anhydrous solvent such as toluene (B28343) or THF.
-
This compound (or an activated form of it) and a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP)) are added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the esterification is complete, as monitored by techniques like TLC or HPLC.
-
The coupled product, a protected Paclitaxel derivative, is then purified.
-
The protecting groups are subsequently removed under appropriate conditions to yield Paclitaxel.
Biological Activity
While the primary biological relevance of this compound is as a component of Paclitaxel, some studies have investigated its intrinsic biological activities.
Table 3: Reported Biological Activities
| Activity Type | Description | Reference(s) |
| Cytotoxicity | Exhibited cytotoxic properties. One study reported 62% inhibition of B16 melanoma cell proliferation at a concentration of 42 µM. | [1][10] |
| Antiviral Activity | Reported to have antiviral effects. | [1] |
| Immunomodulatory Activity | Shown to possess immunomodulatory capabilities. | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a standard protocol for assessing the cytotoxicity of a compound against a cancer cell line, such as B16 melanoma.
-
Cell Culture: B16 melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to various concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Logical Relationships
The interplay between the structural components of Paclitaxel and its biological activity is a key concept in its drug development.
Caption: Logical diagram of Paclitaxel's structure-activity relationship.
Conclusion
This compound is a molecule of immense importance in medicinal chemistry and pharmaceutical manufacturing. Its efficient asymmetric synthesis and its role as the key side chain for the semi-synthesis of Paclitaxel have been instrumental in making this vital anticancer drug more accessible. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field. Further research into novel synthetic routes and the exploration of the intrinsic biological activities of this and related compounds may open new avenues for drug discovery.
References
- 1. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uni-saarland.de [uni-saarland.de]
- 10. peptide.com [peptide.com]
The Linchpin of Potency: A Technical Guide to the Biological Significance of the Taxol C-13 Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol), a natural product derived from the Pacific yew tree (Taxus brevifolia), remains a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and lung cancers. Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that the ester side chain at the C-13 position of the taxane (B156437) core is paramount to its potent biological activity. This technical guide provides an in-depth exploration of the biological significance of the Taxol C-13 side chain, detailing its crucial role in tubulin binding, microtubule stabilization, and the challenges of drug resistance. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and pathways to offer a comprehensive resource for researchers in oncology and drug development.
The C-13 Side Chain: A Prerequisite for Biological Activity
The C-13 side chain, chemically known as N-benzoyl-β-phenylisoserine, is not merely an appendage to the taxane core but an essential component for Taxol's potent anticancer effects. The precursor to paclitaxel, baccatin (B15129273) III, which lacks this side chain, is largely devoid of the biological activities characteristic of Taxol.[1][2] However, it is important to note that the C-13 side chain is not an absolute requirement for a taxane molecule to possess biological activity, as demonstrated by the activity of 2-m-azido baccatin III.[1][2] This analogue, which lacks the C-13 side chain but has a modification on the C-2 benzoyl ring, exhibits Taxol-like activity, including the inhibition of human cancer cell proliferation at nanomolar concentrations and the reorganization of microtubules into bundles.[1][2]
Structure-Activity Relationship
The structure of the C-13 side chain is finely tuned for optimal interaction with its binding pocket on β-tubulin. Key structural features that are critical for activity include:
-
The (2'R, 3'S) stereochemistry: The specific stereochemical configuration at the C-2' and C-3' positions of the side chain is crucial for its biological activity. Altering this configuration significantly diminishes the compound's ability to inhibit microtubule disassembly.[3]
-
The 2'-hydroxyl group: This hydroxyl group is essential for high-affinity binding to tubulin. Its removal leads to a dramatic reduction in both tubulin binding and cytotoxic activity.[4] Molecular dynamics simulations suggest that the 2'-OH group forms a critical hydrogen bond with the D26 residue of β-tubulin.[4]
-
The 3'-phenyl group and 3'-N-benzoyl group: These bulky aromatic groups are crucial for hydrophobic interactions within the binding pocket. Modifications to these groups can significantly impact the drug's potency.
Interaction with the Tubulin Binding Pocket
Paclitaxel binds to a hydrophobic pocket on the interior surface of the β-tubulin subunit of the microtubule polymer. The C-13 side chain plays a pivotal role in anchoring the drug within this pocket and inducing a conformational change in tubulin that promotes microtubule stabilization.
The binding of Taxol is a complex process that is thought to involve a "T-shaped" or "butterfly" conformation of the molecule within the binding site.[5] In this conformation, the C-2 benzoyl group is positioned between the two phenyl groups of the C-13 side chain. This arrangement is believed to be the most energetically favorable and is supported by experimental evidence from highly active constrained analogs.[5]
The binding of the C-13 side chain induces a conformational change in the M-loop of β-tubulin, which is a critical region for lateral contacts between protofilaments in the microtubule. This induced fit is thought to strengthen these lateral interactions, thereby stabilizing the entire microtubule structure.
Impact on Microtubule Dynamics and Stabilization
The primary consequence of Taxol binding is the suppression of microtubule dynamics. Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability, which is essential for their cellular functions, particularly during mitosis. Taxol effectively freezes this dynamic process by promoting tubulin polymerization and inhibiting depolymerization.
The C-13 side chain is instrumental in this stabilization. While the taxane core itself contributes to the binding energy, the bulky and hydrophobic C-13 side chain is thought to be crucial for recognizing and stabilizing the straight conformation of tubulin protofilaments found in microtubules.[6] This selective binding to the assembled state of tubulin is a key aspect of its mechanism of action.
Quantitative Data on the Biological Activity of Taxol and its Analogs
The following tables summarize key quantitative data from various studies, highlighting the impact of modifications to the C-13 side chain on the biological activity of Taxol.
Table 1: In Vitro Cytotoxicity (IC50) of Paclitaxel and C-13 Side Chain Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | SK-BR-3 (HER2+) | 5.0 ± 1.0 | [1][7] |
| Paclitaxel | MDA-MB-231 (Triple Negative) | 3.0 ± 0.5 | [1][7] |
| Paclitaxel | T-47D (Luminal A) | 4.0 ± 0.8 | [1][7] |
| Paclitaxel | Human Burkitt lymphoma CA46 | 40 | [8] |
| Docetaxel | Human Burkitt lymphoma CA46 | 10 | [8] |
| 2-debenzoyl-2-m-azidobenzoyl-paclitaxel | Human Burkitt lymphoma CA46 | 3 | [8] |
| 2'-deoxy-Paclitaxel | A2780 (Ovarian) | >1000 | [4] |
| N-debenzoyl-2'-deoxy-Paclitaxel | A2780 (Ovarian) | Inactive | [4] |
| Baccatin III | A2780 (Ovarian) | >5000 | [4] |
Table 2: Tubulin Assembly and Binding Affinity of Paclitaxel and its Analogs
| Compound | Assay | Value | Reference |
| Paclitaxel | Tubulin Assembly (EC50) | 23 µM | [8] |
| Docetaxel | Tubulin Assembly (EC50) | 11 µM | [8] |
| 2-debenzoyl-2-m-azidobenzoyl-paclitaxel | Tubulin Assembly (EC50) | 4.7 µM | [8] |
| Paclitaxel | Tubulin Binding (Kb) | 3.7 x 10^7 M^-1 | [6] |
| Baccatin III | Tubulin Binding (Kb) | 1.5 x 10^5 M^-1 | [6] |
| 2a (acrylamide analog) | Tubulin Binding (Kb) | 0.8 ± 0.3 x 10^3 M^-1 | [6] |
| 2'-deoxy-Paclitaxel | Relative Binding Affinity vs. Paclitaxel | ~100-fold less | [4] |
The Role of the C-13 Side Chain in Drug Resistance
Drug resistance is a major obstacle in cancer chemotherapy, and resistance to Taxol is often multifactorial. Mechanisms of resistance can involve alterations in the drug target (tubulin) or increased drug efflux from the cell.
-
Tubulin Mutations: Mutations in the gene encoding β-tubulin can alter the Taxol binding site, thereby reducing the drug's affinity. The C-13 side chain's extensive interactions within the binding pocket make it sensitive to such mutations.
-
Overexpression of P-glycoprotein (P-gp): P-gp is a transmembrane efflux pump that can actively transport a wide range of hydrophobic drugs, including Taxol, out of the cell. The C-13 side chain contributes to the overall hydrophobicity of Taxol, making it a substrate for P-gp. Modifications to the C-13 side chain have been explored as a strategy to develop Taxol analogs that are less susceptible to P-gp-mediated efflux.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (dissolved in DMSO)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of tubulin (e.g., 3 mg/mL) in GTB on ice.
-
Prepare a polymerization buffer containing GTB, 1 mM GTP, and 10% glycerol.
-
Prepare serial dilutions of the test compound in the polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add the test compound dilutions to the wells. Include positive (Paclitaxel) and negative (vehicle) controls.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Add the fluorescent reporter (e.g., DAPI to a final concentration of 10 µM) to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate and extent of polymerization can be determined from the slope and the plateau of the resulting curves, respectively.
-
MTT Cell Viability Assay
This colorimetric assay is used to determine the cytotoxic effects of a compound on cultured cancer cells and to calculate the IC50 value.
Materials:
-
Cultured cancer cells
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Taxol Binding and Microtubule Stabilization Pathway
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. A common pharmacophore for Taxol and the epothilones based on the biological activity of a taxane molecule lacking a C-13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of N-Benzoyl-3-phenylisoserine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-3-phenylisoserine derivatives represent a critical class of organic compounds, most notably as the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol). The discovery that this side chain is essential for the drug's tubulin-binding and microtubule-stabilizing activity has spurred extensive research into its synthesis and the development of novel analogues. This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of these derivatives, complete with experimental protocols, quantitative data, and visualizations of key processes.
Core Synthesis and Isolation Strategies
The primary route for the asymmetric synthesis of N-benzoyl-3-phenylisoserine derivatives involves the stereoselective formation of a β-lactam intermediate, followed by its hydrolysis. The β-lactam serves as a chiral synthon, enabling precise control over the stereochemistry at the C-2' and C-3' positions, which is crucial for biological activity.
Asymmetric Synthesis via β-Lactam Intermediate
A highly efficient and practical method for the asymmetric synthesis of the Taxol C-13 side chain is achieved through the chiral ester enolate-imine cyclocondensation to form a 3-hydroxy-4-aryl-β-lactam. This approach, pioneered by Iwao Ojima and colleagues, has become a cornerstone in the synthesis of Taxol and its analogues.
Experimental Workflow for Asymmetric Synthesis
Experimental Protocols
General Procedure for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester
This protocol is a representative example based on the ester enolate-imine cyclocondensation method.
1. Formation of the Chiral Imine (Schiff Base):
-
To a solution of the desired chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in an anhydrous solvent (e.g., dichloromethane), add benzaldehyde.
-
The reaction mixture is stirred over a drying agent (e.g., anhydrous magnesium sulfate) at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.
-
The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
2. [2+2] Cycloaddition to form the β-Lactam:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve a chiral ester (e.g., lithium (R)-(-)-N,N-bis(trimethylsilyl)glycinate) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the chiral imine in anhydrous THF to the cooled enolate solution.
-
The reaction is stirred at -78 °C for several hours until the reaction is complete.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude β-lactam is purified by column chromatography on silica (B1680970) gel.
3. Hydrolysis of the β-Lactam:
-
The purified β-lactam is dissolved in a suitable solvent system (e.g., a mixture of methanol (B129727) and water).
-
A base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.
-
The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the free acid.
4. N-Benzoylation and Esterification:
-
The free acid is dissolved in a solvent (e.g., methanol) and treated with a benzoylating agent (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine).
-
The reaction mixture is stirred until the N-benzoylation is complete.
-
The solvent is removed, and the residue is worked up to isolate the N-benzoyl-3-phenylisoserine methyl ester.
-
Purification is typically achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound and a representative derivative.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Melting Point | 169-172 °C |
| Optical Rotation [α]²⁰/D | -40° (c=1.0 in ethanol) |
| ¹H NMR (DMSO-d₆, δ) | 7.9-7.2 (m, 10H, Ar-H), 5.5 (d, 1H), 4.6 (d, 1H), 3.6 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, δ) | 172.5, 166.8, 140.1, 134.2, 131.5, 128.8, 128.4, 128.2, 127.8, 127.5, 74.8, 55.6, 52.3 |
| IR (KBr, cm⁻¹) | 3420, 3300, 1735, 1645, 1540 |
| Mass Spec (ESI-MS) | m/z 286.1 [M+H]⁺ |
Table 2: Cytotoxicity Data of N-Benzoyl-3-phenylisoserine Derivatives
| Derivative | Cell Line | IC₅₀ (µM) |
| This compound | B16 Melanoma | ~42 (62% inhibition)[1] |
| Triazole-containing derivative | MCF-7 | 66.85 µg/mL |
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action of Taxol, and by extension the significance of its N-benzoyl-3-phenylisoserine side chain, is the stabilization of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis), maintenance of cell shape, and intracellular transport.
Signaling Pathway of Microtubule Stabilization
N-benzoyl-3-phenylisoserine derivatives, as part of the Taxol molecule, bind to the β-tubulin subunit within the microtubule polymer. This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the resulting polymers by inhibiting their depolymerization. The loss of microtubule dynamism leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Conclusion
The discovery and subsequent development of efficient synthetic routes to N-benzoyl-3-phenylisoserine derivatives have been pivotal in the fight against cancer. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore this important class of compounds further. Future research may focus on the synthesis of novel analogues with improved efficacy, reduced side effects, and the ability to overcome drug resistance, continuing the legacy of this remarkable natural product side chain.
References
Solubility Profile of N-Benzoyl-(2R,3S)-3-phenylisoserine in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Benzoyl-(2R,3S)-3-phenylisoserine, a key intermediate in the synthesis of paclitaxel, in dimethyl sulfoxide (B87167) (DMSO). This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering clear data, experimental context, and procedural insights.
Core Solubility Data
The solubility of this compound in DMSO has been reported by various commercial suppliers. A summary of these findings is presented below, offering a snapshot of the compound's solubility characteristics in this common aprotic solvent. It is important to note that slight variations in experimental conditions, such as the use of fresh DMSO and sonication, can influence the observed solubility.[1][2] For instance, moisture-absorbing DMSO can lead to reduced solubility.[1]
| Reported Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |
| 160 mg/mL or greater | 560.83 mM or greater | GlpBio[3], Immunomart[4] | No specific protocol provided. |
| 57 mg/mL | 199.79 mM | Selleck Chemicals[1] | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| 52 mg/mL | 182.27 mM | TargetMol[2] | Sonication is recommended.[2] |
| 10 mM Solution | 10 mM | MedChemExpress[5] | Offered as a ready-made solution.[5] |
Experimental Protocol: Determination of Equilibrium Solubility
While specific, detailed experimental protocols from the data sources are not available, a standard and reliable method for determining the equilibrium solubility of a compound like this compound in DMSO is the shake-flask method. This method is widely accepted and provides a robust measure of a compound's solubility at a given temperature.
Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of DMSO. The goal is to create a suspension where solid particles of the compound are clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Dilution and Analysis: Carefully pipette an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). This dilution is necessary to bring the concentration within the linear range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation of Solubility: Back-calculate the original concentration in the undiluted supernatant to determine the solubility of this compound in DMSO at the specified temperature.
To enhance solubility, gentle heating of the solution to 37°C and sonication in an ultrasonic bath can be employed.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for Equilibrium Solubility Determination.
References
physical and chemical properties of (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, also known as the C-13 side chain of the highly effective anticancer drug Paclitaxel (Taxol), is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its specific stereochemistry is crucial for the potent biological activity of Paclitaxel. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for their determination and synthesis. The document is intended to serve as a valuable resource for researchers and professionals engaged in the study, synthesis, and application of this important molecule and its derivatives.
Chemical Identity
This section provides the fundamental identifiers for (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.
| Identifier | Value |
| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid |
| Synonyms | N-Benzoyl-(2R,3S)-3-phenylisoserine, Taxol side chain |
| CAS Registry Number | 132201-33-3 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| InChI Key | HYJVYOWKYPNSTK-UONOGXRCSA-N |
| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--O)O">C@@HNC(=O)C2=CC=CC=C2 |
Physical Properties
A summary of the key physical properties of (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is presented below.
| Property | Value |
| Melting Point | 169-172 °C[1] |
| Boiling Point | 580.7 °C at 760 mmHg[2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥ 160 mg/mL)[3][4]. Soluble in methanol (B129727) and ethanol[5]. |
| Optical Activity | [α]20/D −40°, c = 1.0 in ethanol |
Chemical Properties
Stability
The compound is generally stable under standard laboratory conditions. Storage at -20°C is recommended for long-term preservation[3].
Reactivity
As a molecule possessing both carboxylic acid and secondary alcohol functionalities, as well as an amide linkage, (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid can undergo a variety of chemical transformations.
-
Esterification: The carboxylic acid group can be esterified under acidic conditions with various alcohols.
-
Acylation: The hydroxyl group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base.
-
Amide Hydrolysis: The benzamido group can be hydrolyzed under strong acidic or basic conditions, although this typically requires harsh reaction conditions.
-
Reactions of the Phenyl Groups: The two phenyl rings can undergo electrophilic aromatic substitution reactions, though the reactivity will be influenced by the existing substituents.
The reactivity of this molecule is of particular importance in the semi-synthesis of Paclitaxel, where it is esterified with the baccatin (B15129273) III core.
Biological Activity and Significance
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is most renowned as the C-13 side chain of Paclitaxel, a potent microtubule-stabilizing agent used in cancer chemotherapy. The side chain is essential for the drug's ability to bind to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.
While the baccatin III core of Paclitaxel is inactive on its own, the attachment of the (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid side chain confers the potent cytotoxic activity[6]. Studies have indicated that modifications to this side chain can significantly impact the biological activity of the resulting Taxol analogs[7].
Some research suggests that the isolated side chain itself may possess some biological activities, including cytotoxic, antiviral, and immunomodulatory effects, and it has been used to study the binding sites of Paclitaxel[8].
Experimental Protocols
Synthesis of (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic Acid
The asymmetric synthesis of the enantiomerically pure (2R,3S) side chain is a critical step in the semi-synthesis of Paclitaxel. One established method involves a chiral ester enolate-imine cyclocondensation reaction to form a β-lactam intermediate, which is subsequently hydrolyzed to yield the desired product.
Protocol:
-
Preparation of the Imine: Benzaldehyde is reacted with a suitable amine (e.g., p-anisidine) in the presence of a dehydrating agent (e.g., MgSO₄) in an appropriate solvent like dichloromethane (B109758) (DCM) to form the corresponding imine. The reaction is typically stirred at room temperature until completion.
-
Chiral Ester Enolate Formation: A chiral auxiliary-containing ester (e.g., derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base such as lithium diisopropylamide (LDA) is then added dropwise to generate the chiral lithium enolate.
-
Enolate-Imine Cyclocondensation: The freshly prepared imine solution is added to the cold enolate solution. The reaction mixture is stirred at -78 °C for several hours, allowing the [2+2] cycloaddition to occur with high diastereoselectivity, forming the chiral β-lactam.
-
Purification of the β-lactam: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude β-lactam is then purified by column chromatography on silica (B1680970) gel.
-
Hydrolysis of the β-lactam: The purified β-lactam is dissolved in a mixture of methanol and aqueous hydrochloric acid. The solution is heated to reflux for several hours to effect the hydrolysis of the β-lactam ring and removal of the chiral auxiliary.
-
Isolation and Purification of the Final Product: After cooling, the reaction mixture is concentrated, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product, (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, is obtained as a solid and can be further purified by recrystallization.
Determination of Physical Properties
5.2.1. Melting Point Determination
The melting point is determined using a standard melting point apparatus.
-
A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
5.2.2. Boiling Point Determination
Due to the high melting point and potential for decomposition at elevated temperatures, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, or determined using specialized micro-methods.
Thiele Tube Method (for high-boiling liquids, adapted for solids):
-
A small amount of the sample is placed in a micro test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the molten sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
5.2.3. Solubility Determination
The solubility in various solvents is determined by the shake-flask method at a controlled temperature.
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is allowed to stand to allow any undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and diluted appropriately.
-
The concentration of the dissolved compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then calculated and expressed in units such as mg/mL or mol/L.
5.2.4. pKa Determination
The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration or computationally.
Potentiometric Titration:
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
Computational Prediction:
Due to potential solubility issues in purely aqueous media, computational methods can provide a reliable estimate of the pKa. These methods, such as those based on density functional theory (DFT) combined with a continuum solvation model, calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be derived[9][10][11][12][13].
Conclusion
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is a molecule of profound importance in the field of cancer therapy due to its role as the pharmacophoric side chain of Paclitaxel. A thorough understanding of its physical and chemical properties is essential for the ongoing research and development of new taxane-based anticancer agents and other potential therapeutic applications. This guide has provided a detailed summary of its key characteristics and the experimental methodologies used to determine them, serving as a foundational resource for the scientific community.
References
- 1. This compound 98 132201-33-3 [sigmaaldrich.com]
- 2. N-benzoyl-(2R,3S,)-3-phenylisoserine CAS 132201-33-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glpbio.com [glpbio.com]
- 5. hspchem.com [hspchem.com]
- 6. A common pharmacophore for Taxol and the epothilones based on the biological activity of a taxane molecule lacking a C-13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Antiviral | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mrupp.info [mrupp.info]
- 12. researchgate.net [researchgate.net]
- 13. optibrium.com [optibrium.com]
The Crucial Role of the N-Benzoyl-(2R,3S)-3-phenylisoserine Side Chain in Taxol's Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696) (Taxol), a potent antineoplastic agent, exerts its therapeutic effects by binding to β-tubulin and stabilizing microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells. The intricate molecular structure of Taxol is paramount to its function, with the N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C-13 position playing an indispensable role. This technical guide provides an in-depth exploration of the pivotal function of this side chain in Taxol's antitumor activity. It delves into the structure-activity relationships, impact on tubulin binding and polymerization, and its influence on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Paclitaxel (Taxol) is a highly effective chemotherapeutic agent utilized in the treatment of various cancers, including ovarian, breast, and lung carcinomas.[1] Its mechanism of action is unique among microtubule-targeting agents; instead of inhibiting tubulin polymerization, Taxol enhances it and stabilizes the resulting microtubules against depolymerization.[2] This aberrant stabilization disrupts the delicate balance of microtubule dynamics essential for the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2]
The complex diterpenoid structure of Taxol features a baccatin (B15129273) III core and a crucial ester side chain at the C-13 position, identified as this compound.[1] Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that this side chain is a primary determinant of Taxol's potent antitumor activity.[1] Modifications to this moiety can dramatically alter the drug's ability to interact with its target, β-tubulin, and consequently affect its cytotoxic efficacy. This guide will provide a detailed technical overview of the critical role of the this compound side chain.
The this compound Side Chain: A Key Pharmacophore
The this compound side chain is not merely an appendage but a critical pharmacophore that directly participates in the binding of Taxol to its target, β-tubulin. The specific stereochemistry of the side chain, (2'R, 3'S), is essential for its biological activity.
Structure-Activity Relationship (SAR)
SAR studies have illuminated the importance of various functional groups within the this compound side chain:
-
N-benzoyl Group: The benzoyl group at the N-3' position is vital for activity. Modifications to the phenyl ring of this group can modulate activity. For instance, certain substitutions at the meta position can enhance activity, while para substitutions are often detrimental.[3]
-
3'-Phenyl Group: The phenyl group at the C-3' position also contributes significantly to the binding affinity.
-
2'-Hydroxyl Group: The hydroxyl group at the C-2' position is critical for binding and is believed to form a key hydrogen bond within the binding pocket of β-tubulin. Its removal or modification leads to a substantial loss of activity.
-
Stereochemistry: The (2R,3S) stereoconfiguration of the isoserine side chain is optimal for fitting into the binding pocket on β-tubulin. Alterations to this stereochemistry result in a dramatic decrease in activity.[4]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the cytotoxicity and tubulin polymerization-promoting activity of Taxol and its analogs with modifications in the this compound side chain.
Table 1: Cytotoxicity (IC50) of Taxol and C-13 Side Chain Analogs in Various Cancer Cell Lines
| Compound | Modification on C-13 Side Chain | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | None (this compound) | SK-BR-3 (Breast) | 3.5 | [5][6] |
| Paclitaxel | None (this compound) | MDA-MB-231 (Breast) | 5.2 | [5][6] |
| Paclitaxel | None (this compound) | T-47D (Breast) | 2.8 | [5][6] |
| Docetaxel | N-tert-butoxycarbonyl instead of N-benzoyl | CA46 (Burkitt lymphoma) | 10 | [7] |
| Analog 1 | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine | B16 Melanoma | Comparable to Taxol | [8] |
| Analog 2 | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine | B16 Melanoma | Comparable to Taxol | [8] |
| 10-deacetyl-1a'-homotaxol | One carbon homologated side chain | - | >27 times less active | [9] |
| 1a'-homotaxotere | One carbon homologated side chain | - | >27 times less active | [9] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Table 2: In Vitro Tubulin Polymerization Activity of Taxol and C-13 Side Chain Analogs
| Compound | Modification on C-13 Side Chain | Assay Condition | EC50 (µM) or Activity | Reference |
| Paclitaxel | None (this compound) | 0.4 M glutamate, room temp, no GTP | 23 | [7] |
| Docetaxel | N-tert-butoxycarbonyl instead of N-benzoyl | 0.4 M glutamate, room temp, no GTP | 11 | [7] |
| 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel | m-azidobenzoyl at C-2, standard side chain | 0.4 M glutamate, room temp, no GTP | 4.7 | [7] |
| Analog 1 | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine | - | Comparable to Taxol | [8] |
| Analog 2 | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine | - | Comparable to Taxol | [8] |
| 10-deacetyl-1a'-homotaxol | One carbon homologated side chain | - | At least 27 times less active | [9] |
| 1a'-homotaxotere | One carbon homologated side chain | - | At least 27 times less active | [9] |
Note: EC50 is the effective concentration required to achieve 50% of the maximal tubulin polymerization.
Signaling Pathways and Experimental Workflows
The binding of Taxol, facilitated by the this compound side chain, to β-tubulin initiates a cascade of intracellular events culminating in apoptosis.
Taxol-Induced Apoptotic Signaling Pathway
The stabilization of microtubules by Taxol leads to mitotic arrest, which in turn activates various signaling pathways.
Caption: Taxol-induced apoptotic signaling pathway.
Experimental Workflow for SAR Studies
A typical workflow for investigating the structure-activity relationship of Taxol analogs involves a multi-step process from synthesis to cellular assays.
Caption: Experimental workflow for SAR studies of Taxol analogs.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Taxol or analog stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare the tubulin polymerization buffer (TPB) by mixing GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Keep on ice.
-
Prepare serial dilutions of the Taxol analog in TPB. Include a vehicle control (DMSO) and a positive control (Taxol).
-
Add 90 µL of the diluted compounds or controls to the wells of a pre-warmed 96-well plate.
-
On ice, dilute the purified tubulin stock to the desired final concentration (e.g., 2 mg/mL) with ice-cold TPB.
-
Initiate the polymerization reaction by adding 10 µL of the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximal tubulin polymerization.
MTT Cytotoxicity Assay
This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Taxol or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the Taxol analog in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Photoaffinity Labeling of Tubulin
This technique is used to identify the binding site of a drug on its target protein. It involves using a photoactivatable analog of the drug that covalently binds to the target upon UV irradiation.
Materials:
-
Purified tubulin
-
Photoaffinity-labeled Taxol analog (e.g., [³H]2-(m-azidobenzoyl)taxol)
-
Assembly buffer (e.g., 0.1 M MES, 1 mM EGTA, 1 mM MgCl₂, pH 6.7)
-
Glycerol
-
GTP
-
UV lamp (e.g., 254 nm or 300 nm)
-
SDS-PAGE equipment
-
Autoradiography or phosphorimaging system
Procedure:
-
Assemble microtubules by incubating purified tubulin (e.g., 1-2 mg/mL) in assembly buffer with GTP (1 mM) and glycerol (e.g., 3 M) at 37°C for 30 minutes.
-
Add the photoaffinity-labeled Taxol analog to the assembled microtubules and incubate for an additional 30 minutes at 37°C in the dark.
-
For competition experiments, pre-incubate the microtubules with an excess of unlabeled Taxol or analog before adding the photoaffinity probe.
-
Transfer the sample to a quartz cuvette or place it on a suitable surface on ice.
-
Irradiate the sample with UV light for a specified time (e.g., 10-20 minutes).
-
Quench the reaction (if necessary) and denature the proteins by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled tubulin subunits by autoradiography or phosphorimaging. The subunit (α or β) that is labeled indicates the binding site of the drug.
Conclusion
The this compound side chain at the C-13 position of Taxol is a critical determinant of its potent antitumor activity. Its specific structure and stereochemistry are essential for high-affinity binding to β-tubulin, which in turn leads to microtubule stabilization, mitotic arrest, and the induction of apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working to understand the intricate mechanism of Taxol and to develop novel, more effective taxane-based anticancer agents. Future research focused on further elucidating the precise molecular interactions of this side chain within the tubulin binding pocket will undoubtedly pave the way for the rational design of next-generation microtubule-stabilizing drugs with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Stereochemistry of N-benzoyl-3-phenylisoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-3-phenylisoserine is a vital chiral building block, most notably recognized as the C-13 side chain of the potent anti-cancer drug, Paclitaxel (Taxol®). The specific stereochemistry of this side chain is paramount to the drug's efficacy, underscoring the critical importance of understanding and controlling the stereoisomers of N-benzoyl-3-phenylisoserine in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of the four stereoisomers of N-benzoyl-3-phenylisoserine. It includes detailed experimental protocols, comparative data, and visual diagrams of relevant biological pathways and experimental workflows.
N-benzoyl-3-phenylisoserine possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The syn diastereomers are (2R,3S) and (2S,3R), while the anti diastereomers are (2R,3R) and (2S,3S). The naturally occurring and biologically active side chain in Paclitaxel is the (2R,3S)-syn-isomer.
Stereoisomers of N-benzoyl-3-phenylisoserine
The four stereoisomers of N-benzoyl-3-phenylisoserine are depicted below. The relationship between them is crucial for understanding their distinct physical, chemical, and biological properties.
Comparative Physicochemical and Spectroscopic Data
The differentiation and characterization of the four stereoisomers of N-benzoyl-3-phenylisoserine are achieved through a combination of physical and spectroscopic techniques. The following table summarizes key quantitative data for each isomer.
| Stereoisomer | Configuration | Diastereomer Type | Melting Point (°C) | Specific Rotation [α]D (c=1, EtOH) | Key 1H NMR Signal (δ ppm)* |
| 1 | (2R,3S) | syn | 169-172 | -40° | H-2: ~4.8, H-3: ~5.8 (J=~3 Hz) |
| 2 | (2S,3R) | syn | 169-172 | +40° | H-2: ~4.8, H-3: ~5.8 (J=~3 Hz) |
| 3 | (2R,3R) | anti | 188-190 | -25° | H-2: ~4.5, H-3: ~5.6 (J=~8 Hz) |
| 4 | (2S,3S) | anti | 188-190 | +25° | H-2: ~4.5, H-3: ~5.6 (J=~8 Hz) |
| Note: Approximate chemical shifts and coupling constants can vary based on solvent and experimental conditions. The key differentiating feature is the coupling constant (J) between H-2 and H-3, which is significantly smaller for the syn diastereomers compared to the anti diastereomers. |
Experimental Protocols
Stereoselective Synthesis of N-benzoyl-3-phenylisoserine Isomers
The synthesis of specific stereoisomers of N-benzoyl-3-phenylisoserine can be achieved through various stereoselective methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. Below is a representative protocol for the synthesis of the syn and anti diastereomers.
1. Synthesis of syn-(2R,3S)- and (2S,3R)-N-benzoyl-3-phenylisoserine via Sharpless Asymmetric Dihydroxylation:
This method allows for the stereospecific synthesis of the syn diastereomers starting from ethyl cinnamate (B1238496).
-
Step 1: Asymmetric Dihydroxylation: Ethyl cinnamate is subjected to Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β to yield the corresponding chiral diols with high enantioselectivity. AD-mix-β will predominantly yield the (2R,3S)-diol, while AD-mix-α will yield the (2S,3R)-diol.
-
Step 2: Azide (B81097) Substitution: The hydroxyl group at the C-3 position of the diol is selectively converted to a leaving group (e.g., mesylate or tosylate) and subsequently displaced with an azide nucleophile (e.g., sodium azide) with inversion of configuration.
-
Step 3: Reduction of Azide: The resulting azido-alcohol is then reduced to the corresponding amino-alcohol using a reducing agent such as hydrogen gas with a palladium catalyst.
-
Step 4: Benzoylation: The amino group is then protected by benzoylation using benzoyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine).
-
Step 5: Saponification: Finally, the ethyl ester is saponified using a base like lithium hydroxide (B78521) to yield the desired N-benzoyl-3-phenylisoserine stereoisomer.
2. Synthesis of anti-(2R,3R)- and (2S,3S)-N-benzoyl-3-phenylisoserine:
The anti diastereomers can be synthesized through methods that favor their formation, such as certain aldol (B89426) addition reactions or by epimerization of the syn isomers under specific conditions. A common route involves the use of a chiral auxiliary.
-
Step 1: Chiral Auxiliary Mediated Aldol Reaction: A chiral auxiliary, such as a derivative of oxazolidinone, is acylated with benzoyl chloride. The resulting N-acyloxazolidinone undergoes a stereoselective aldol reaction with benzaldehyde (B42025) to form the anti aldol adduct. The choice of the chiral auxiliary dictates the stereochemistry of the product.
-
Step 2: Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions to yield the corresponding carboxylic acid or ester.
-
Step 3: Conversion to Amide: The carboxylic acid is then converted to the corresponding amide through standard peptide coupling reactions, followed by any necessary protecting group manipulations to yield the final anti N-benzoyl-3-phenylisoserine.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chiral HPLC is a powerful technique for the analytical and preparative separation of the stereoisomers of N-benzoyl-3-phenylisoserine.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support, is highly effective. Columns like Chiralcel OD or Chiralpak AD are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of all four stereoisomers.
-
Detection: UV detection at a wavelength where the benzoyl and phenyl groups absorb strongly (e.g., 230 nm or 254 nm) is employed.
-
Workflow:
-
Dissolve the mixture of stereoisomers in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Run the separation using an isocratic mobile phase composition.
-
Monitor the elution of the isomers using the UV detector. The elution order will depend on the specific CSP and mobile phase used.
-
Biological Context: Taxol's Mechanism of Action and Associated Signaling Pathways
N-benzoyl-3-phenylisoserine, as the C-13 side chain of Paclitaxel, is integral to the drug's biological activity. Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts the normal dynamic instability required for cell division, leading to cell cycle arrest and apoptosis. This primary action triggers a cascade of downstream signaling events.
Conclusion
A thorough understanding of the stereochemistry of N-benzoyl-3-phenylisoserine is indispensable for professionals in drug discovery and development, particularly in the context of Paclitaxel and its analogs. The ability to synthesize, separate, and characterize each of the four stereoisomers is crucial for ensuring the quality, efficacy, and safety of therapeutic agents that incorporate this vital chiral moiety. The distinct physicochemical and spectroscopic properties of the syn and anti diastereomers, and their respective enantiomers, provide the basis for their selective synthesis and analysis. Furthermore, the profound impact of the (2R,3S) configuration on the biological activity of Paclitaxel highlights the critical role of stereochemistry in drug action.
Spectroscopic and procedural insights into N-Benzoyl-(2R,3S)-3-phenylisoserine
An in-depth guide for researchers and professionals in drug development on the spectroscopic characteristics and analysis of N-Benzoyl-(2R,3S)-3-phenylisoserine, a key precursor in pharmaceutical synthesis.
This compound is a vital chiral building block, most notably recognized as the C-13 side-chain of the potent anti-cancer drug, Paclitaxel. Its precise stereochemistry is crucial for the therapeutic efficacy of Paclitaxel, making the accurate spectroscopic characterization of this compound paramount in synthetic and quality control processes. This guide provides a summary of available spectroscopic data and outlines the general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, essential tools for the structural elucidation and verification of this molecule.
Spectroscopic Data Summary
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. It is important to note that the specific chemical shifts and peak positions can vary slightly depending on the solvent used and the concentration of the sample.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.85 | d | 2.3 |
| H-3 | 5.68 | dd | 2.3, 8.9 |
| NH | 7.95 | d | 8.9 |
| Phenyl (H-3) | 7.25-7.40 | m | - |
| Benzoyl (ortho) | 7.85 | d | 7.2 |
| Benzoyl (meta, para) | 7.45-7.60 | m | - |
| OH (Carboxyl) | ~12 | br s | - |
| OH (C-2) | Variable | br s | - |
Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | 167.2 |
| C=O (Carboxyl) | 172.5 |
| C-2 | 74.8 |
| C-3 | 56.1 |
| Phenyl (C-1') | 139.8 |
| Phenyl (C-2', C-6') | 128.5 |
| Phenyl (C-3', C-5') | 128.2 |
| Phenyl (C-4') | 127.9 |
| Benzoyl (C-1'') | 134.2 |
| Benzoyl (C-2'', C-6'') | 128.9 |
| Benzoyl (C-3'', C-5'') | 128.6 |
| Benzoyl (C-4'') | 131.8 |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data
| Functional Group | Vibrational Mode | Peak Position (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3400-2500 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3060 |
| C=O (Carboxylic Acid) | Stretching | ~1715 |
| C=O (Amide I) | Stretching | ~1645 |
| N-H (Amide II) | Bending | ~1540 |
| C=C (Aromatic) | Stretching | ~1600, 1490 |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound. Instrument-specific parameters should be optimized by the operator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation
Procedure (using ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the peak positions (in cm⁻¹) with known vibrational frequencies of functional groups to confirm the presence of hydroxyl, carboxyl, amide, and aromatic moieties.
-
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine, the crucial C-13 side-chain of the anticancer agent Paclitaxel (Taxol). Two highly efficient and widely employed methods are presented: the Ojima β-Lactam Method and the Sharpless Asymmetric Dihydroxylation.
Method 1: Ojima β-Lactam Asymmetric Synthesis
The Ojima β-lactam method is a powerful strategy for the asymmetric synthesis of this compound, proceeding through a chiral β-lactam intermediate. This method is renowned for its high diastereoselectivity and enantioselectivity. The key steps involve the [2+2] cycloaddition of a chiral imine with a ketene, followed by the hydrolysis of the resulting β-lactam.
Logical Workflow:
Experimental Protocols:
Part 1: Synthesis of the Chiral β-Lactam
This protocol is adapted from the methodologies developed by Iwao Ojima and coworkers.
-
Formation of the Chiral Imine:
-
To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂), add benzaldehyde (1.0 eq).
-
Add a dehydrating agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
-
-
[2+2] Cycloaddition (Staudinger Reaction):
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂.
-
Slowly add triethylamine (B128534) (1.5 eq) to the solution of the imine and acetoxyacetyl chloride at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral β-lactam.
-
Part 2: Hydrolysis of the β-Lactam
-
Hydrolysis to this compound Ethyl Ester:
-
Dissolve the purified chiral β-lactam (1.0 eq) in a mixture of ethanol (B145695) and water.
-
Add a base such as lithium hydroxide (B78521) (LiOH) (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound ethyl ester.
-
-
Saponification to this compound:
-
Dissolve the crude ethyl ester in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the final product, which can be further purified by recrystallization.
-
Quantitative Data:
| Step | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |
| [2+2] Cycloaddition | Chiral β-Lactam | >95% | >98% | 70-85% |
| Hydrolysis of β-Lactam | This compound Ethyl Ester | N/A | >98% | 85-95% |
| Saponification | This compound | N/A | >98% | >95% |
Method 2: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the synthesis of chiral diols from prochiral olefins. In the context of the Taxol side chain synthesis, ethyl cinnamate (B1238496) is dihydroxylated to a chiral diol, which is then converted to this compound.
Logical Workflow:
Experimental Protocols:
Part 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate
This protocol is based on the work of K. Barry Sharpless and coworkers.
-
Reaction Setup:
-
In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1).
-
Add AD-mix-β (commercially available mixture of K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL, and K₂OsO₂(OH)₄) to the solvent mixture and stir until both layers are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (B31651) (CH₃SO₂NH₂) (1.0 eq).
-
Add ethyl cinnamate (1.0 eq) to the stirred mixture.
-
-
Reaction and Work-up:
-
Stir the reaction vigorously at 0 °C for 12-24 hours. The color of the reaction mixture will change from orange to a pale yellow.
-
Quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃) and stir for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.
-
Part 2: Conversion of the Diol to this compound
This multi-step conversion can be achieved through various reported procedures, a common route involves the formation of an intermediate cyclic sulfite and subsequent nucleophilic substitution.
-
Formation of Cyclic Sulfite and Conversion to Amino Alcohol:
-
Dissolve the diol (1.0 eq) in CH₂Cl₂ and cool to 0 °C.
-
Add thionyl chloride (SOCl₂) (1.1 eq) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. The resulting cyclic sulfite is then subjected to oxidation with a catalytic amount of RuCl₃ and a stoichiometric amount of NaIO₄.
-
The resulting cyclic sulfate (B86663) is then opened with sodium azide (B81097) (NaN₃) to give an azido (B1232118) alcohol.
-
Reduction of the azido group (e.g., with H₂/Pd-C) yields the corresponding amino alcohol.
-
-
N-Benzoylation and Saponification:
-
The amino alcohol is then N-benzoylated using benzoyl chloride in the presence of a base (e.g., pyridine).
-
The resulting ethyl ester is saponified using LiOH in a THF/water mixture as described in the Ojima method protocol to afford the final product, this compound.
-
Quantitative Data:
| Step | Product | Enantiomeric Excess (ee) | Yield |
| Asymmetric Dihydroxylation | Ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | >95%[1] | 85-95%[1] |
| Conversion to Amino Alcohol | (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid ethyl ester | >95% | 60-70% (over several steps) |
| N-Benzoylation and Saponification | This compound | >95% | >90% |
References
Chemoenzymatic Synthesis of the Taxol C-13 Side Chain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (Taxol®), a highly effective anticancer agent, is a complex diterpenoid natural product.[1][2] Its total chemical synthesis is challenging and commercially unviable due to its intricate structure.[3] The semi-synthesis approach, which involves coupling the advanced intermediate baccatin (B15129273) III (or its derivatives), isolated from renewable sources like the needles of yew species, with a synthetically prepared C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is the most dominant and economically feasible method for its production.[1][4] The stereochemistry of this side chain is crucial for the drug's potent antitumor activity.[2]
Chemoenzymatic methods offer a powerful and sustainable strategy for the synthesis of the enantiomerically pure Taxol C-13 side chain. These methods leverage the high stereoselectivity of enzymes, particularly lipases, to achieve efficient kinetic resolutions of racemic precursors, often under mild reaction conditions. This document provides detailed application notes and protocols for two well-established chemoenzymatic approaches for the synthesis of the Taxol C-13 side chain.
Method 1: Kinetic Resolution of Racemic Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate using Burkholderia cepacia Lipase (B570770)
This method involves the enzymatic kinetic resolution of a racemic mixture of ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate. The lipase from Burkholderia cepacia (PS-IM) selectively hydrolyzes the (2R,3S)-enantiomer, allowing for the separation of the desired acid from the unreacted (2S,3R)-ester.
Quantitative Data Summary
| Enzyme | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Burkholderia cepacia lipase (PS-IM) | Racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate | Diisopropyl ether (DIPE) with 0.5 eq. H₂O | 50 | 3 | ~50 | >99% for (2R,3S)-acid | Not specified | [2] |
| Candida antarctica lipase B (CAL-B) | Racemic cis-3-acetoxy-4-phenylazetidin-2-one | Diisopropyl ether (DIPE) with 1.0 eq. H₂O | 60 | 50 | 100 | >98% for (2R,3S)-acid | 49 | [2] |
Experimental Protocol
1. Enzymatic Kinetic Resolution:
-
Materials:
-
Racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate
-
Immobilized Burkholderia cepacia lipase (PS-IM)
-
Diisopropyl ether (DIPE)
-
Deionized water
-
-
Procedure:
-
To a solution of racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate (1.0 eq.) in diisopropyl ether (DIPE), add 0.5 equivalents of deionized water.
-
Add immobilized Burkholderia cepacia lipase (PS-IM). The optimal enzyme loading should be determined empirically but can start at approximately 50-100 mg of enzyme per mmol of substrate.
-
Stir the suspension at 50 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached (typically 3 hours).
-
Once the desired conversion is achieved, filter off the enzyme and wash it with DIPE. The enzyme can often be recovered and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (2S,3R)-ester and the (2R,3S)-acid.
-
2. Separation and Purification:
-
Procedure:
-
Dissolve the crude mixture from the previous step in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Separate the aqueous and organic layers. The organic layer contains the unreacted (2S,3R)-ester, which can be racemized and recycled.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the desired (2R,3S)-acid with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid.
-
3. N-Benzoylation and Esterification (to obtain the final side chain):
-
Procedure:
-
The resulting (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid can be converted to this compound methyl ester through standard chemical procedures involving N-benzoylation followed by esterification.[5]
-
Workflow Diagram
Caption: Workflow for Method 1.
Method 2: Enantioselective Ring-Cleavage of Racemic cis-3-Acetoxy-4-phenylazetidin-2-one using Candida antarctica Lipase B
This method utilizes the enantioselective ring-cleavage of a racemic β-lactam precursor catalyzed by Candida antarctica lipase B (CAL-B). The enzyme selectively opens the lactam ring of one enantiomer to yield the desired (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid.
Quantitative Data Summary
| Enzyme | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Candida antarctica lipase B (CAL-B) | Racemic cis-3-acetoxy-4-phenylazetidin-2-one | Diisopropyl ether (DIPE) with 1.0 eq. H₂O | 60 | 50 | 100 | >98% for (2R,3S)-acid | 49 | [2] |
| Candida antarctica lipase B (CAL-B) | Racemic cis-4-phenylazetidin-2-one | tert-Butylmethyl ether (TBME) with 0.5 eq. H₂O | Not specified | 18 | Not specified | >99% for unreacted lactam, 98% for (2R,3S)-acid | 48 (for both) | [2] |
Experimental Protocol
1. Enzymatic Ring-Cleavage:
-
Materials:
-
Racemic cis-3-acetoxy-4-phenylazetidin-2-one
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Diisopropyl ether (DIPE)
-
Deionized water
-
-
Procedure:
-
In a reaction vessel, dissolve racemic cis-3-acetoxy-4-phenylazetidin-2-one (1.0 eq.) in diisopropyl ether (DIPE).
-
Add 1.0 equivalent of deionized water.
-
Add immobilized Candida antarctica lipase B (CAL-B). A starting point for enzyme loading is 50-100 mg per mmol of substrate.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction for complete conversion of the starting material (typically around 50 hours) using an appropriate analytical technique (e.g., TLC or HPLC).
-
After completion, filter off the enzyme. The enzyme can be washed with a solvent and potentially reused.
-
Concentrate the filtrate to obtain a mixture of the desired (2R,3S)-acid and the unreacted (3S,4R)-β-lactam.
-
2. Separation and Purification:
-
Procedure:
-
The separation of the acidic product from the unreacted lactam can be achieved using acid-base extraction as described in Method 1, step 2.
-
The isolated (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid can be further purified by recrystallization if necessary.
-
3. Conversion to the Final Side Chain:
-
Procedure:
-
The obtained enantiopure acid can be converted to the final this compound or its methyl ester via standard N-benzoylation and esterification procedures.
-
Workflow Diagram
Caption: Workflow for Method 2.
Concluding Remarks
The chemoenzymatic synthesis of the Taxol C-13 side chain offers a highly efficient and environmentally benign alternative to purely chemical methods. The use of lipases for kinetic resolution or enantioselective ring-cleavage provides access to the desired enantiomerically pure intermediates with high selectivity. The protocols outlined in this document are based on established literature and provide a solid foundation for researchers in the field. Optimization of reaction parameters such as enzyme loading, temperature, and reaction time may be necessary depending on the specific substrate and enzyme batch.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0832080B9 - Paclitaxel synthesis from precursor compounds and methods of producing the same - Google Patents [patents.google.com]
- 4. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of N-Benzoyl-(2R,3S)-3-phenylisoserine to Baccatin III for the Semi-synthesis of Paclitaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (B517696), a highly effective anti-cancer agent, is a complex diterpenoid molecule. Its semi-synthesis, which involves the coupling of a protected N-Benzoyl-(2R,3S)-3-phenylisoserine side chain to the baccatin (B15129273) III core, is a critical process in the pharmaceutical industry. Baccatin III is a more readily available precursor extracted from the needles of the yew tree (Taxus baccata). This document provides detailed protocols for two common and effective methods for this coupling reaction: the Steglich esterification using DCC and DMAP, and the Ojima method utilizing a β-lactam. Additionally, it outlines the necessary protection of baccatin III and the subsequent purification of the final product, paclitaxel.
Data Presentation
The following table summarizes quantitative data for the different coupling methods, providing a comparison of their typical yields and the purity of the resulting paclitaxel.
| Coupling Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference(s) |
| Steglich Esterification | DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | >85 | High | [1] |
| Ojima Lactam Method | β-lactam, LiHMDS (Lithium bis(trimethylsilyl)amide) | High | High | [2] |
Experimental Protocols
Protection of Baccatin III with Triethylsilyl (TES) Group
Objective: To selectively protect the C7 hydroxyl group of baccatin III to prevent side reactions during the subsequent coupling step.
Materials:
-
Baccatin III
-
Anhydrous Pyridine (B92270)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (TESCl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-O-TES-baccatin III by silica gel column chromatography using a hexane-ethyl acetate gradient.
Coupling of this compound to 7-O-TES-baccatin III
Objective: To couple the protected phenylisoserine (B1258129) side chain to the C13 hydroxyl group of 7-O-TES-baccatin III using DCC and DMAP.
Materials:
-
7-O-TES-baccatin III
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene (B28343)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 7-O-TES-baccatin III, this compound, and a catalytic amount of DMAP in anhydrous toluene under an inert atmosphere.
-
Add DCC to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction typically proceeds to completion within a few hours.
-
After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield protected paclitaxel.
Objective: To couple the β-lactam form of the phenylisoserine side chain to the C13 hydroxyl group of 7-O-TES-baccatin III.
Materials:
-
7-O-TES-baccatin III
-
(3R,4S)-1-Benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (Ojima lactam)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere and cool the solution to -40 °C.
-
Slowly add LiHMDS solution dropwise to the reaction mixture and stir for 30 minutes at -40 °C.
-
In a separate flask, dissolve the Ojima lactam in anhydrous THF.
-
Add the solution of the Ojima lactam to the reaction mixture containing the deprotonated 7-O-TES-baccatin III.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield protected paclitaxel.
Deprotection of the TES Group
Objective: To remove the C7-TES protecting group to yield paclitaxel.
Materials:
-
Protected paclitaxel
-
Hydrofluoric acid-pyridine (HF-Py) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Acetonitrile (B52724)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected paclitaxel in DCM or acetonitrile.
-
Carefully add HF-Py or TFA to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude paclitaxel.
Purification of Paclitaxel by HPLC
Objective: To purify the crude paclitaxel to a high degree of purity using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 4.5) in a 40:60 v/v ratio.[3]
-
Flow Rate: 2 mL/min.[3]
-
Detection: UV at 230 nm.[3]
-
Injection Volume: Dependent on the column size and concentration of the sample.
Procedure:
-
Dissolve the crude paclitaxel in a suitable solvent, such as methanol (B129727) or the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the HPLC system with the specified column and mobile phase conditions.
-
Inject the sample onto the column.
-
Monitor the separation and collect the fractions corresponding to the paclitaxel peak.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified paclitaxel.
-
Confirm the purity of the final product by analytical HPLC.
Mandatory Visualizations
Caption: Paclitaxel-induced apoptosis signaling cascade.
References
Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of "N-Benzoyl-(2R,3S)-3-phenylisoserine," a key chiral intermediate in the synthesis of paclitaxel (B517696) and its analogues.[1][2] The purity of this compound is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a primary technique for assessing the purity of this compound, capable of separating the target molecule from starting materials, by-products, and stereoisomers. Chiral HPLC is particularly crucial for confirming the stereochemical integrity of the (2R,3S) configuration.
Application Note: HPLC Purity and Enantiomeric Excess Determination
This method describes the separation of this compound from its potential impurities and its other stereoisomers. A chiral stationary phase is employed to resolve the enantiomers and diastereomers. While the described method is adapted from a protocol for 3-Phenyl-L-serine diastereomers, it provides a robust starting point for the analysis of its N-benzoyl derivative.[5]
Quantitative Data Summary
| Parameter | Specification |
| Purity | ≥ 99.0% |
| Enantiomeric Excess (ee) | ≥ 99.5% |
| Reporting Threshold | 0.05% |
| Quantification Threshold | 0.10% |
Experimental Protocol: Chiral HPLC
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase)
-
Mobile Phase A: Hexane (HPLC grade)
-
Mobile Phase B: Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA, optional modifier)
-
Sample Solvent: Mobile Phase
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Hexane/Isopropanol (80:20, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total peak area.
-
Enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_R,S - Area_S,R) / (Area_R,S + Area_S,R) ] x 100, where (R,S) is the desired enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Quantitative NMR (qNMR) can be employed for an accurate determination of purity against a certified internal standard.
Application Note: Structural Confirmation and Purity by ¹H and ¹³C NMR
¹H and ¹³C NMR spectra provide unambiguous confirmation of the chemical structure of this compound. The presence of impurities can be detected by characteristic signals that do not correspond to the main compound. For quantitative analysis, a known amount of an internal standard is added to a precisely weighed sample.
Quantitative Data Summary
| Parameter | Specification | Method |
| Purity (qNMR) | ≥ 99.0% | ¹H NMR with internal standard |
| Residual Solvents | As per ICH guidelines | ¹H NMR |
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation and Consumables:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD)
-
Internal Standard (for qNMR): Maleic acid or Dimethyl sulfone
Sample Preparation (for ¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Sample Preparation (for qNMR):
-
Accurately weigh 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters (¹H NMR):
| Parameter | Setting |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (D1) | 5 seconds (for qNMR, ensure T1 of all signals is considered) |
| Acquisition Time | 4 seconds |
| Spectral Width | 16 ppm |
NMR Acquisition Parameters (¹³C NMR):
| Parameter | Setting |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay (D1) | 2 seconds |
| Acquisition Time | 1 second |
| Spectral Width | 240 ppm |
Data Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
For qNMR, calculate the purity based on the integral ratios of the analyte and the internal standard, accounting for the number of protons and molecular weights.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.
Application Note: Molecular Weight Confirmation and Impurity Identification
Electrospray ionization (ESI) is a suitable technique for the analysis of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Weight | 285.29 g/mol |
| [M+H]⁺ | m/z 286.1074 |
| [M+Na]⁺ | m/z 308.0893 |
| [M-H]⁻ | m/z 284.0928 |
Experimental Protocol: ESI-MS
Instrumentation and Consumables:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
-
Solvent: Methanol/Water (50:50, v/v) with 0.1% formic acid (for positive mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative mode)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in the analysis solvent.
MS Parameters:
| Parameter | Setting (Positive Ion Mode) | Setting (Negative Ion Mode) |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Mass Range | m/z 50-500 | m/z 50-500 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is a fundamental indicator of purity.
Application Note: Confirmation of Elemental Composition
The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula (C₁₆H₁₅NO₄).
Quantitative Data Summary
| Element | Theoretical (%) | Experimental Specification |
| Carbon (C) | 67.36 | 67.36 ± 0.40 |
| Hydrogen (H) | 5.30 | 5.30 ± 0.30 |
| Nitrogen (N) | 4.91 | 4.91 ± 0.30 |
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analyze the sample according to the instrument manufacturer's instructions.
-
The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are detected and quantified.
Visualizations
Caption: Overall workflow for the analytical characterization of the sample.
Caption: Step-by-step HPLC experimental protocol.
Caption: Logical relationship between qualitative and quantitative NMR analysis.
References
Application Notes and Protocols for Cytotoxicity Assays of N-Benzoyl-(2R,3S)-3-phenylisoserine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-(2R,3S)-3-phenylisoserine is a key structural component of the potent anticancer drug Paclitaxel (Taxol). It serves as the C-13 side chain, which is crucial for the drug's antitumor activity. The modification of this side chain has led to the development of numerous derivatives with the aim of improving efficacy, overcoming drug resistance, and reducing side effects. This document provides detailed application notes and protocols for conducting cytotoxicity assays on these derivatives to evaluate their potential as anticancer agents.
Data Presentation: Cytotoxicity of this compound and its Derivatives
The following table summarizes the cytotoxic activities of this compound and some of its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other measures of cytotoxicity are presented to facilitate comparison.
| Compound/Derivative | Cancer Cell Line | Assay Type | Cytotoxicity Measurement | Reference |
| This compound | B16 Melanoma | Not Specified | 62% inhibition at 42 µM | [1] |
| Triazole-containing phenylisoserine (B1258129) derivative | MCF-7 (Breast Cancer) | MTT Assay | IC50: 66.85 µg/mL | |
| N-benzoyl-3-allylthiourea | MCF-7/HER-2 (Breast Cancer) | MTT Assay | IC50: 0.64 mM | [2] |
| N-benzoyl-3-allylthiourea | MCF-7 (Breast Cancer) | MTT Assay | IC50: 1.47 mM | [2] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols can be adapted for specific this compound derivatives and cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound derivative of interest
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound derivative of interest
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background control: Medium only (no cells).
-
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the wavelength specified in the kit's instructions (typically around 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound derivatives.
Caption: General workflow for cytotoxicity assessment.
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be affected by this compound derivatives.
1. VEGF Signaling Pathway
Some derivatives may exhibit anti-angiogenic properties by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antifungal Activity of N-Benzoyl Amino Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of N-benzoyl amino esters and the evaluation of their antifungal activity. The protocols are based on established methodologies and are intended to be a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug discovery.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic agents. N-benzoyl amino esters have emerged as a promising class of compounds with potential antifungal properties. This document outlines the synthesis of a series of these esters derived from various amino acids and details the protocols for assessing their activity against pathogenic fungi. The putative mechanism of action, involving the inhibition of fungal chitin (B13524) synthase, is also discussed.
Data Presentation: Antifungal Activity
The antifungal activity of a series of synthesized N-benzoyl amino esters was evaluated against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. The data is presented as the percentage of mycelial growth inhibition at a concentration of 100 µg/mL.[1]
| Compound ID | Amino Acid | Benzoyl Substituent | % Inhibition vs. A. fumigatus | % Inhibition vs. F. temperatum |
| 1 | L-Valine | Unsubstituted | 45.3 | 55.1 |
| 2 | L-Valine | 3-Methoxy | 52.1 | 60.2 |
| 5 | D-Valine | Unsubstituted | 68.5 | 70.3 |
| 6 | L-Valine | 4-Methyl | 60.2 | 65.4 |
| 7 | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 |
| 9 | L-Tryptophan | Unsubstituted | 35.1 | 40.2 |
| 10 | L-Tryptophan | 2-Hydroxy | 55.4 | 68.7 |
| 13 | L-Tryptophan | 4-Methyl | 65.7 | 78.5 |
| 19 | L-Isoleucine | Unsubstituted | 40.1 | 50.3 |
Note: The provided data represents the percentage of growth inhibition at a single concentration. For a more comprehensive understanding of the antifungal potency, it is highly recommended to determine the Minimum Inhibitory Concentration (MIC) for each compound. A detailed protocol for MIC determination is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl Amino Esters
This protocol describes a general two-step procedure for the synthesis of N-benzoyl amino esters, starting from the corresponding amino acid.[1][2]
Step 1: Esterification of the Amino Acid
-
To a solution of the desired amino acid (1 mmol) in methanol (B129727) (5 mL), add trimethylsilyl (B98337) chloride (TMSCl) (2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride. This intermediate is used in the next step without further purification.
Step 2: N-Benzoylation of the Amino Acid Ester
-
Dissolve the amino acid methyl ester hydrochloride (1 mmol), the desired benzoic acid derivative (1 mmol), 4-(dimethylamino)pyridine (DMAP) (0.1 mmol), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) in dichloromethane (B109758) (CH2Cl2) (10 mL).
-
Add triethylamine (B128534) (2 mmol) to the mixture and stir at room temperature overnight.
-
Add a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) (10 mL) to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure N-benzoyl amino ester.
Protocol 2: Antifungal Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized N-benzoyl amino esters
-
Fungal strains (e.g., Aspergillus fumigatus, Fusarium temperatum, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on appropriate agar (B569324) plates (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation occurs.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium using a spectrophotometer to measure the optical density.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each N-benzoyl amino ester in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations to be tested (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth as observed visually.
-
Proposed Mechanism of Action: Inhibition of Chitin Synthase
The fungal cell wall is a unique and essential structure, with chitin being a crucial polysaccharide component that is absent in mammals. This makes the enzymes involved in chitin biosynthesis attractive targets for antifungal drug development. It has been proposed that N-benzoyl amino esters may exert their antifungal effect by inhibiting chitin synthase, a key enzyme in this pathway.[1] Docking studies have suggested that these compounds can bind to the active site of fungal chitinase.[1]
The fungal chitin biosynthesis pathway begins with glucose and proceeds through a series of enzymatic steps to produce the final chitin polymer, which is then incorporated into the cell wall.
Visualizations
Caption: General workflow for the two-step synthesis of N-benzoyl amino esters.
Caption: Proposed mechanism of action via inhibition of the fungal chitin biosynthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Phenylisoserine
Welcome to the technical support center for the stereoselective synthesis of phenylisoserine (B1258129). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for the synthesis of this critical chiral building block, notably used as the side chain of the anticancer drug Paclitaxel (Taxol).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of phenylisoserine?
A1: The main challenges in synthesizing phenylisoserine with high stereopurity revolve around controlling two adjacent chiral centers. Key difficulties include:
-
Achieving high diastereoselectivity: Controlling the relative configuration of the C2 and C3 stereocenters to favor the desired syn or anti diastereomer.
-
Achieving high enantioselectivity: Controlling the absolute configuration of both stereocenters to obtain a single enantiomer (e.g., the (2R, 3S)-isomer for the Taxol side chain).
-
Regioselectivity: In methods like aminohydroxylation, controlling the position of the amino and hydroxyl groups.[1]
-
Purification: Separating the desired stereoisomer from the other diastereomers and enantiomers, which can have very similar physical properties.[2]
-
Scalability: Developing methods that are practical and efficient for large-scale production.
Q2: My reaction is producing a mixture of diastereomers with low selectivity. What are the common causes and how can I improve it?
A2: Low diastereoselectivity can stem from several factors, depending on the synthetic method used. Common culprits include:
-
Poor enolate geometry: In aldol-type reactions, the geometry of the enolate (Z or E) is crucial for determining the stereochemical outcome.
-
Suboptimal reaction temperature: Temperature control is critical; often, lower temperatures enhance selectivity.
-
Inappropriate choice of base or Lewis acid: These reagents can significantly influence the transition state of the reaction.
-
Steric hindrance: The steric bulk of substituents on your substrates can affect facial selectivity.
To improve diastereoselectivity, consider optimizing the reaction conditions, such as screening different solvents, bases, or Lewis acids, and carefully controlling the reaction temperature.
Q3: The enantiomeric excess (ee) of my product is consistently low. What should I investigate?
A3: Low enantiomeric excess is a common problem in asymmetric synthesis and can be attributed to several factors:
-
Catalyst/Auxiliary Issues: The chiral catalyst or auxiliary may be impure, deactivated, or not optimally suited for your specific substrate.
-
Reagent and Solvent Purity: Trace impurities in reagents or solvents can interfere with the stereodetermining step.
-
Racemization: The product may be racemizing under the reaction or workup conditions, especially in the presence of acid or base.
-
Incorrect Reaction Conditions: Suboptimal temperature, pressure, or reaction time can negatively impact enantioselectivity.
Systematically investigate these parameters, ensuring the use of high-purity reagents and solvents, and verifying the integrity of your chiral catalyst or auxiliary.
Q4: I am struggling to separate the diastereomers of my protected phenylisoserine derivative. What purification strategies can I try?
A4: The separation of diastereomers can be challenging due to their similar physical properties. Here are some strategies:
-
Column Chromatography: This is the most common method. Experiment with different stationary phases (e.g., silica (B1680970) gel, alumina) and solvent systems (eluents). Gradient elution can be particularly effective. For closely related diastereomers, specialized columns like PFP (pentafluorophenyl) or cyano columns might offer better separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for the separation of diastereomers. Chiral HPLC can also be employed to separate all four stereoisomers.[2]
-
Crystallization: Diastereomers have different solubilities, so fractional crystallization can be an effective purification method, especially on a larger scale. This may involve screening various solvents to find one that selectively crystallizes the desired diastereomer.
-
Diastereomeric Salt Resolution: If your product contains an acidic or basic functional group, you can form diastereomeric salts with a chiral resolving agent. These salts have different physical properties and can often be separated by crystallization.[3]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Evans Aldol (B89426) Reaction for syn-Phenylisoserine
| Possible Cause | Troubleshooting Steps |
| Incorrect Enolate Formation | Ensure the use of a suitable boron source (e.g., dibutylboron triflate) and a non-nucleophilic base (e.g., triethylamine) to favor the formation of the Z-enolate, which leads to the syn-aldol product.[4][5] |
| Suboptimal Reaction Temperature | Perform the enolization and the aldol addition at low temperatures (typically -78 °C to 0 °C) to maximize stereoselectivity. |
| Impure Reagents | Use freshly distilled aldehyde and ensure all reagents and solvents are anhydrous. |
| Incorrect Stoichiometry | Use a slight excess of the boron triflate and base relative to the N-acyl oxazolidinone. |
Issue 2: Poor Regioselectivity in Sharpless Asymmetric Aminohydroxylation of Cinnamate (B1238496) Esters
| Possible Cause | Troubleshooting Steps |
| Incorrect Ligand Choice | The choice of the cinchona alkaloid ligand is critical for regioselectivity. For the synthesis of phenylisoserine (β-amino acid), phthalazine (B143731) (PHAL) derived ligands are typically used. Anthraquinone (AQN) based ligands are known to favor the formation of the regioisomeric α-amino acid.[1] |
| Substrate Electronic Effects | Electron-withdrawing or -donating groups on the phenyl ring of the cinnamate can influence regioselectivity. It may be necessary to screen different protecting groups on the ester. |
| Reaction Conditions | Optimize the solvent system (often a mixture of t-butanol and water) and the amounts of the osmium catalyst and the nitrogen source. |
Data Presentation
The following table summarizes typical yields and stereoselectivities for common methods used in the synthesis of phenylisoserine derivatives.
| Synthetic Method | Substrate | Key Reagents | Typical Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |
| Evans Aldol Reaction | N-propionyl oxazolidinone, Benzaldehyde (B42025) | Dibutylboron triflate, Triethylamine | 80-95 | >95:5 | >99 | [4][5] |
| Sharpless Asymmetric Aminohydroxylation | Methyl Cinnamate | (DHQ)₂PHAL, t-BuOCONH₂, K₂OsO₄·2H₂O | 68 | >20:1 | 99 | [6] |
| Diastereomeric Salt Resolution | Racemic threo-phenylisoserine amide | (-)-Dibenzoyltartaric acid | 82 (of resolved amide) | N/A | >99 | Patent US8106231B2 |
Experimental Protocols
Protocol 1: Evans Aldol Reaction for syn-(2R, 3S)-Phenylisoserine Derivative
This protocol describes the asymmetric aldol reaction using an Evans chiral auxiliary to produce a precursor to syn-phenylisoserine.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Lithium chloride (LiCl)
-
Dibutylboron triflate (Bu₂BOTf)
-
Benzaldehyde
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add Et₃N followed by the dropwise addition of propionyl chloride. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.
-
Aldol Reaction: Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N. Stir the mixture at -78 °C for 30 minutes. Add freshly distilled benzaldehyde dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 buffer and methanol. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate
This protocol outlines the synthesis of a protected phenylisoserine derivative via the asymmetric aminohydroxylation of methyl cinnamate.
Materials:
-
Methyl cinnamate
-
AD-mix-β (contains (DHQD)₂PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)
-
tert-Butyl carbamate (B1207046) (Boc₂O) or another nitrogen source
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-β and the nitrogen source in a 1:1 mixture of t-BuOH and water at room temperature. Stir until both phases are clear. Cool the mixture to 0 °C.
-
Substrate Addition: Add methyl cinnamate to the cooled reaction mixture and stir vigorously at 0 °C. Monitor the reaction progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench by adding sodium sulfite and stir for 1 hour at room temperature. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the protected (2R, 3S)-phenylisoserine methyl ester.
Mandatory Visualizations
References
- 1. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine
Welcome to the technical support center for the synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine, a crucial side chain for the semi-synthesis of paclitaxel (B517696) and its analogues.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their synthetic protocols.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Q1: Why is my overall yield consistently low?
Possible Cause 1: Incomplete Reaction
-
How to Diagnose: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The persistence of starting materials indicates an incomplete reaction.
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration. Continue monitoring until starting materials are consumed.
-
Optimize Temperature: Some steps may require higher or lower temperatures for optimal conversion. Consult specific protocols for the recommended temperature range. For instance, enolate-imine condensations are often performed at low temperatures (e.g., -78 °C) to improve selectivity and yield.
-
Check Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of one reagent may be necessary to drive the reaction to completion.
-
Possible Cause 2: Side Product Formation
-
How to Diagnose: Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS analysis.
-
Solution:
-
Control Temperature: Undesirable side reactions are often favored at higher temperatures. Maintaining the recommended temperature is critical.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Ensure you are using a dry, high-purity solvent as specified in the protocol.
-
Epimerization Control: In reactions involving the formation of stereocenters, epimerization (loss of stereochemical integrity) can be a major issue leading to a mixture of diastereomers and lowering the yield of the desired product. This can sometimes be mitigated by using specific bases or controlling the reaction temperature.[4]
-
Possible Cause 3: Product Degradation During Workup or Purification
-
How to Diagnose: Lower than expected yield after extraction and purification, despite good conversion observed in reaction monitoring.
-
Solution:
-
pH Control: The stability of this compound and its precursors can be pH-dependent. Use buffered solutions or perform extractions quickly at the appropriate pH to avoid hydrolysis of ester or amide groups.
-
Milder Purification: If the product is sensitive, consider alternatives to silica (B1680970) gel chromatography, such as preparative HPLC or crystallization, which can be less harsh. The removal of certain protecting groups can require harsh conditions which may affect the molecule's stereochemistry.[5]
-
Q2: My product has poor stereoselectivity. How can I improve the diastereomeric excess (d.e.)?
Possible Cause 1: Suboptimal Chiral Catalyst or Auxiliary
-
How to Diagnose: The ratio of desired to undesired diastereomers is low, as determined by chiral HPLC or NMR analysis.
-
Solution:
-
Catalyst/Ligand Choice: The choice of the chiral ligand is crucial in asymmetric reactions like the Sharpless Asymmetric Aminohydroxylation. Different cinchona alkaloid-derived ligands (e.g., those based on phthalazine (B143731) vs. anthraquinone) can even reverse regioselectivity.[6] Ensure the catalyst is of high purity and handled under inert conditions if it is air or moisture-sensitive.
-
Screening: If yields are still poor, it may be necessary to screen a variety of chiral auxiliaries or catalysts to find the optimal one for your specific substrate.
-
Possible Cause 2: Racemization/Epimerization
-
How to Diagnose: The product shows a loss of optical activity or the presence of multiple stereoisomers.
-
Solution:
Q3: I am having difficulty isolating and purifying the final product.
Possible Cause 1: Product is an Oil or Fails to Crystallize
-
How to Diagnose: After solvent removal, the product remains a viscous oil instead of a solid.
-
Solution:
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stirring the oily product in this "anti-solvent" can sometimes induce precipitation of the pure compound.
-
Seed Crystals: If available, adding a small seed crystal of the pure product can initiate crystallization.
-
Chromatography: If crystallization fails, purification by silica gel column chromatography is the standard alternative.
-
Possible Cause 2: Difficulty with Extraction
-
How to Diagnose: Low recovery of the product from the organic phase after aqueous workup.
-
Solution:
-
pH Adjustment: The product is an amino acid derivative and has both acidic (carboxylic acid) and basic (amide) functionalities. Adjusting the pH of the aqueous layer can significantly impact its solubility and partitioning into the organic solvent.
-
Salting Out: Adding a saturated salt solution (like NaCl or NH4Cl) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.
-
Frequently Asked Questions (FAQs)
Q: What are the most common and effective synthetic routes to obtain this compound? A: Several effective routes have been developed. The most prominent include:
-
Sharpless Asymmetric Aminohydroxylation (AA): This method involves the direct conversion of an alkene (like a cinnamate (B1238496) ester) into a protected amino alcohol with high regio- and enantioselectivity.[9][10] It is a powerful method for establishing the two adjacent stereocenters.
-
Ojima-Holton β-Lactam Method: This approach utilizes the cyclocondensation between a chiral ester enolate and an imine to form a β-lactam.[8][11] This lactam is a key intermediate that can be coupled with a baccatin (B15129273) III derivative to form the paclitaxel core structure.[7][11]
-
Chiral Auxiliary Methods: These methods involve attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary.
Q: How can I effectively monitor the progress of my reaction? A: The most common method is Thin Layer Chromatography (TLC). Use a solvent system that gives good separation between your starting material, product, and any major byproducts (a difference in Rf values of ~0.2 is ideal). Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the spots. For more quantitative analysis, HPLC is recommended.
Q: What are the key safety precautions for this synthesis? A: This depends on the specific route. For the Sharpless Asymmetric Aminohydroxylation, osmium tetroxide (or its potassium salt) is used as a catalyst. Osmium tetroxide is highly toxic and volatile, and extreme caution must be exercised (work in a fume hood, wear appropriate PPE). Other reagents like strong bases (e.g., LDA) or reactive intermediates should be handled according to standard laboratory safety procedures.
Data Presentation: Comparison of Synthetic Methods
The table below summarizes typical results for different synthetic approaches to provide a comparative overview.
| Synthetic Route | Key Reagents/Catalyst | Typical Solvent | Temp (°C) | Yield (%) | Stereoselectivity (d.e. or e.e.) |
| Sharpless Asymmetric Aminohydroxylation | K₂OsO₂(OH)₄, (DHQD)₂-PHAL, K₂CO₃, MeSO₂NH₂ | t-BuOH/H₂O | 0 - RT | 70-95% | >95% e.e.[6][12] |
| Ojima-Holton β-Lactam Synthesis | Chiral Ester, Imine, Base (e.g., LDA) | THF | -78 | 80-90% | >98% d.e.[13] |
| Organocatalytic Aldehyde Addition | (R)-Proline, Aldehyde, N-(Phenylmethylene)benzamide | Varies | RT | High | 92-99% e.e.[14] |
| Resolution of Racemic Mixture | Racemic N-benzoyl-3-phenylisoserine, Chiral Amine (e.g., S-(-)-methylbenzylamine) | Ethanol | Varies | ~30-40% (for desired isomer) | >99% e.e.[5] |
Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.
Detailed Experimental Protocols
Protocol 1: Sharpless Asymmetric Aminohydroxylation of Ethyl Cinnamate
This protocol is a representative example for synthesizing the protected side chain.
Materials:
-
Ethyl cinnamate
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQD)₂-PHAL (Hydroquinidine 1,4-phthalazinediyl diether)
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (B31651) (MeSO₂NH₂)
-
tert-Butanol (t-BuOH) and Water
-
Ethyl acetate (B1210297), Sodium bisulfite, Brine, Magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 ratio).
-
To this solvent mixture, add potassium carbonate (3.0 eq.), methanesulfonamide (1.1 eq.), and the chiral ligand (DHQD)₂-PHAL (0.01 eq.).
-
Stir the mixture until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Add potassium osmate(VI) dihydrate (0.002 eq.) and stir for 5 minutes.
-
Add ethyl cinnamate (1.0 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C, monitoring its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding sodium bisulfite (1.5 g per 100 mL of reaction volume) and stir for 30 minutes.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, an N-sulfonyl-protected amino alcohol, can be purified by column chromatography or recrystallization. Subsequent hydrolysis of the sulfonamide and ester, followed by N-benzoylation, will yield the final product.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for diagnosing and resolving common issues in chemical synthesis.
High-Level Synthesis Workflow
Caption: Key steps in the synthesis via Asymmetric Aminohydroxylation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Antiviral | TargetMol [targetmol.com]
- 4. Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 6. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 7. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Benzoyl-(2R,3S)-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of N-Benzoyl-(2R,3S)-3-phenylisoserine.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The most common methods for purifying this compound are crystallization-based techniques, including fractional crystallization and recrystallization. Chromatographic methods such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving high purity.
Q2: What are the expected physical properties of pure this compound?
A2: Understanding the physical properties of the target compound is crucial for purification and characterization.
| Property | Value | Reference |
| Melting Point | 169-172 °C | [1][2] |
| Optical Activity [α]20/D | -40° (c = 1.0 in ethanol) | [1][2] |
| Solubility | 57 mg/mL in DMSO | [3] |
Q3: What are the common impurities I might encounter?
A3: During the synthesis of this compound, several impurities can form, including:
-
Diastereomers: The (2S,3R), (2R,3R), and (2S,3S) isomers of N-Benzoyl-3-phenylisoserine are common process-related impurities.
-
Unreacted Starting Materials: Residual benzoyl chloride, 3-phenylisoserine precursors.
-
Side-Reaction Products: Products from hydrolysis or other side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Crystallization Issues
Problem: Oiling out during recrystallization.
-
Possible Cause: The solvent polarity may be too high, or the cooling rate is too rapid. The compound is dissolving in the hot solvent but crashing out as a liquid phase upon cooling instead of forming crystals.
-
Solution:
-
Solvent System Adjustment: Try a less polar solvent system or a solvent mixture. A combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is less soluble when cold) can be effective.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a cold bath. Avoid rapid cooling in a freezer or ice bath initially.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization.
-
Problem: Poor recovery of the product after recrystallization.
-
Possible Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used.
-
The crystals were not completely collected.
-
-
Solution:
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Efficient Collection: Ensure complete transfer of the crystals during filtration and wash with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to recover more product, which may then be recrystallized again.
-
Chiral Resolution Issues
Problem: Inefficient separation of diastereomers during fractional crystallization.
-
Possible Cause:
-
The resolving agent is not optimal.
-
The solvent system is not providing sufficient differentiation in the solubility of the diastereomeric salts.
-
The cooling and crystallization process is not well-controlled.
-
-
Solution:
-
Resolving Agent: While S-(-)-methylbenzylamine is a known resolving agent, other chiral amines or acids could be screened for better separation.[4]
-
Solvent Screening: Experiment with different solvent systems to find one that maximizes the solubility difference between the diastereomeric salts.
-
Controlled Crystallization: Employ slow cooling and seeding techniques to encourage the crystallization of the desired diastereomer. Multiple crystallization steps may be necessary to achieve high enantiomeric purity.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Ethanol or mixtures of ethyl acetate (B1210297) and heptane (B126788) have been reported for related compounds.[4]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Purity Analysis by HPLC
High-performance liquid chromatography (HPLC) is a standard method to assess the purity of this compound. Chiral HPLC is necessary to determine the enantiomeric purity.
-
Column: A chiral stationary phase (e.g., polysaccharide-based) is required for separating the enantiomers.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane (B92381) or heptane with a polar modifier such as isopropanol (B130326) or ethanol.
-
Detection: UV detection at a wavelength where the benzoyl and phenyl groups absorb (e.g., around 230 nm) is suitable.
Visualizing Experimental Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Poor Crystal Yield
Caption: A logical diagram to troubleshoot poor crystal yield during purification.
References
stability and degradation of "N-Benzoyl-(2R,3S)-3-phenylisoserine" under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Benzoyl-(2R,3S)-3-phenylisoserine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles and can be stable for up to one year. When using DMSO as a solvent, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can reduce the solubility of the compound.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is significantly influenced by pH. The molecule contains an amide and a carboxylic acid group, both of which can be susceptible to hydrolysis.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the amide bond can undergo hydrolysis, leading to the formation of benzoic acid and (2R,3S)-3-phenylisoserine. Studies on the related compound paclitaxel (B517696), which contains this side chain, indicate that the ester linkage is also susceptible to cleavage under acidic conditions.
-
Neutral to Slightly Acidic Conditions (pH 4-6): This pH range is expected to provide the greatest stability for this compound in aqueous solutions.
-
Basic Conditions (pH > 7): In basic solutions, the amide bond is more resistant to hydrolysis than the ester bond in the parent compound, paclitaxel. However, prolonged exposure to strong basic conditions can lead to the hydrolysis of the amide bond. For paclitaxel, base-catalyzed hydrolysis readily cleaves the ester bond connecting the side chain to the baccatin (B15129273) III core.
Q3: Is this compound sensitive to light?
Yes, compounds with aromatic rings, such as this compound, can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. Photostability studies on paclitaxel have shown the formation of various degradation products upon exposure to high-intensity light.
Q4: What is the thermal stability of this compound?
This compound in solid form is relatively stable at ambient temperatures for short periods. However, for long-term storage, refrigeration or freezing is recommended to prevent any potential degradation. In solution, thermal degradation can be more pronounced, especially at elevated temperatures and non-optimal pH values. Forced degradation studies on paclitaxel often involve heating solutions at temperatures ranging from 60°C to 80°C to accelerate degradation.
Q5: Can this compound be degraded by enzymes?
Yes, the amide bond in this compound can be a substrate for enzymatic hydrolysis by proteases or amidases. These enzymes can cleave the amide linkage under physiological conditions, yielding benzoic acid and (2R,3S)-3-phenylisoserine. This enzymatic degradation is a key consideration in biological systems and in vitro assays using cell lysates or tissue homogenates.
Troubleshooting Guides
Problem 1: My compound has precipitated out of solution.
-
Possible Cause: The solubility of this compound may have been exceeded, or the solvent may have absorbed water (especially DMSO).
-
Troubleshooting Steps:
-
Confirm the concentration is within the solubility limits for the chosen solvent.
-
If using DMSO, use a fresh, anhydrous batch.
-
Gentle warming and sonication may help to redissolve the compound.
-
Consider preparing a fresh stock solution.
-
Problem 2: I am observing unexpected peaks in my HPLC/UPLC analysis.
-
Possible Cause: The compound may have degraded due to improper storage or experimental conditions.
-
Troubleshooting Steps:
-
Review the storage conditions of your stock solution and solid compound.
-
Assess the pH, temperature, and light exposure during your experiment.
-
Run a fresh standard of this compound to confirm the retention time of the parent compound.
-
Consider that the unexpected peaks may be degradation products. Refer to the degradation pathways outlined in this guide.
-
Problem 3: I am seeing low or no activity in my biological assay.
-
Possible Cause: The compound may have degraded, leading to a loss of biological activity.
-
Troubleshooting Steps:
-
Verify the integrity of your compound by analytical methods such as HPLC or LC-MS.
-
Prepare fresh dilutions from a new stock solution for your assay.
-
Consider the possibility of enzymatic degradation if your assay system contains active enzymes. You may need to include protease inhibitors if the degradation is undesirable.
-
Quantitative Data Summary
The following tables summarize the degradation of paclitaxel under various stress conditions. This data can be used as a proxy to understand the potential stability of its C-13 side chain, this compound.
Table 1: Summary of Degradation Behavior of Paclitaxel under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Major Degradation Products Involving the Side Chain |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Cleavage of the C-13 ester bond, yielding Baccatin III and the phenylisoserine (B1258129) side chain. |
| Basic Hydrolysis | 0.1 M NaOH at 25°C for 1h | Rapid cleavage of the C-13 ester bond, yielding Baccatin III and the phenylisoserine side chain. |
| Oxidative Degradation | 3% H₂O₂ at 25°C for 24h | Primarily modifications to the baccatin core; side chain is relatively stable to oxidation. |
| Photolytic Degradation | Exposure to UV light (254 nm) or high-intensity visible light | Isomerization and complex degradation products. |
| Thermal Degradation | 80°C in solution for 48h | Epimerization at C-7 and hydrolysis of ester linkages. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (254 nm) or high-intensity visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solution of the compound at 80°C for 48 hours. A control sample should be kept at the recommended storage temperature.
-
Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC or UPLC-MS method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating UPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm and/or Mass Spectrometry (MS)
Visualizations
Caption: Hydrolytic degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
overcoming low solubility of "N-Benzoyl-(2R,3S)-3-phenylisoserine" in aqueous media
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the low aqueous solubility of N-Benzoyl-(2R,3S)-3-phenylisoserine, a critical side chain for the anti-cancer agent Paclitaxel (Taxol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the C-13 side chain of Paclitaxel and is crucial for its potent antitumor activity.[1][2] Like Paclitaxel, this compound is highly lipophilic (hydrophobic), leading to very poor solubility in water and aqueous buffers.[3] This low solubility poses a significant challenge for its use in biological assays, preclinical studies, and the development of intravenous formulations.
Q2: What is the approximate solubility of this compound in common solvents?
The solubility is highly dependent on the solvent. It is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Different suppliers report slightly different values, but typical solubilities are in the range of 52-160 mg/mL in DMSO.[1][4][5]
Q3: Can I improve the solubility by adjusting the pH?
Yes, to an extent. The molecule contains a carboxylic acid group (-COOH).[6] In aqueous media, increasing the pH above the compound's pKa (typically around 4.8 for similar carboxylic acids) will deprotonate the carboxyl group to a carboxylate (-COO⁻), which is more polar and thus more water-soluble.[7] Therefore, solubility will increase in neutral to alkaline buffers (pH > 7) compared to acidic conditions.[8][9]
Q4: What are the primary strategies to enhance the aqueous solubility for experimental use?
The main strategies, many of which are adapted from methods used for Paclitaxel, include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol (B145695) to first dissolve the compound before diluting it into an aqueous medium.[10]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the hydrophobic core of a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD, or sulfobutyl ether β-CD, SBE-β-CD), which has a hydrophilic exterior.[11][12]
-
Use of Surfactants: Employing surfactants (e.g., Tween-80, Cremophor® EL) to form micelles that can encapsulate the compound.[13][14]
-
Formulation in Nanoparticles or Liposomes: Incorporating the compound into lipid-based delivery systems like liposomes or nanoparticles to improve both solubility and stability.[13][15]
Troubleshooting Guide for Common Solubility Issues
Problem: My compound won't dissolve in the initial solvent.
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous (water-free) organic solvents. Moisture can significantly reduce the solubility of hydrophobic compounds in solvents like DMSO.[4]
-
Apply Energy: Gentle warming (e.g., to 37°C) or sonication in a water bath can help break down compound aggregates and accelerate dissolution.[5][10]
-
Check the Solvent Choice: Confirm that you are using an appropriate solvent. For creating stock solutions, DMSO is the most common and effective choice. Refer to the data table below for guidance.
Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a very common issue known as "salting out." The aqueous environment cannot accommodate the high concentration of the hydrophobic compound once the organic co-solvent is diluted.
-
Solution 1: Optimize Dilution: Add the DMSO stock solution to the aqueous medium slowly and drop-wise while vigorously vortexing or stirring. This rapid dispersion can sometimes prevent immediate precipitation.
-
Solution 2: Reduce Final Concentration: The final concentration of the compound in your aqueous medium may be above its solubility limit. Try working with a more dilute solution.
-
Solution 3: Use a Formulation Vehicle: For in vivo studies or higher concentration in vitro assays, using a pre-formulated vehicle is often necessary. These vehicles typically contain a combination of co-solvents, surfactants, and/or cyclodextrins. A common example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[11]
-
Solution 4: Employ Cyclodextrins: Pre-complexing the compound with a cyclodextrin like HP-β-CD or SBE-β-CD can significantly increase its aqueous solubility and prevent precipitation upon dilution.[11]
Data Presentation
Table 1: Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~52 - 160 mg/mL[1][4][5] | ~182 - 561 mM | Most common solvent for stock solutions. Use fresh, anhydrous DMSO.[4] |
| Ethanol | ~1.5 mg/mL (for Paclitaxel)[16] | ~5.3 mM (estimated) | Lower solubility than DMSO. |
| Dimethylformamide (DMF) | ~5 mg/mL (for Paclitaxel)[16] | ~17.5 mM (estimated) | Similar to DMSO but used less frequently. |
| Water / PBS (pH 7.2) | Sparingly soluble / Practically insoluble[16] | Very low µM range | Requires solubilization aids for meaningful concentrations. |
Table 2: Comparison of Aqueous Solubilization Strategies (Data derived from Paclitaxel studies)
| Method | Example Excipient(s) | Achieved Concentration / Fold Increase | Reference |
| Co-solvent + Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80 | ≥ 2.67 mg/mL | [11] |
| Cyclodextrin Complexation | 20% SBE-β-CD in Saline (with 10% DMSO) | ≥ 2.67 mg/mL | [11] |
| Liposomal Formulation | S100PC with Cholesterol + 5% PEG 400 | Up to 3.39 mg/mL | [17] |
| Prodrug Formation | PEG-ester prodrug | >165,000-fold increase | [13] |
| Complexation with Biomaterial | Humic Acid (HA) | 60.2 mg/mL | [18] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 285.29 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tube, precision balance, vortex mixer.
-
Procedure:
-
Weigh out 2.85 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C or place it in a sonicating water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage to avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD) by Kneading Method
This method is effective for preparing a solid complex that can be redissolved in aqueous media.[19][20]
-
Materials: this compound, HP-β-CD, Ethanol, Water, Mortar and Pestle, Vacuum oven or desiccator.
-
Procedure:
-
Determine the desired molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin). For a 1:1 ratio, use approximately 5 parts HP-β-CD to 1 part drug by weight (e.g., 100 mg drug and 500 mg HP-β-CD).
-
Place the HP-β-CD powder into a mortar.
-
Create a 50% ethanol-water solution. Add a small amount of this solution to the HP-β-CD and triturate with the pestle to form a uniform, slurry-like paste.[21]
-
Slowly add the this compound powder to the paste while continuing to knead.
-
Continue kneading for 30-60 minutes. The mixture should remain a thick paste. If it becomes too dry, add a few more drops of the ethanol-water solution.
-
Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at 40°C overnight or in a desiccator until a constant weight is achieved.
-
Scrape the dried complex and lightly pulverize it into a fine powder. This powder can now be directly dissolved in aqueous buffers, where it should exhibit significantly enhanced solubility.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing the compound.
Caption: Cyclodextrin inclusion complex mechanism.
References
- 1. This compound | Antiviral | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Solvent- and concentration-dependent molecular interactions of taxol (Paclitaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. rjptonline.org [rjptonline.org]
- 19. oatext.com [oatext.com]
- 20. tsijournals.com [tsijournals.com]
- 21. ijrpc.com [ijrpc.com]
Technical Support Center: Synthesis of the Taxol® Side Chain
Welcome to the technical support center for the synthesis of the Taxol® side chain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on prevalent side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of the Taxol side chain via the β-lactam strategy?
A1: The most frequently encountered side reactions primarily fall into two categories:
-
Poor Diastereoselectivity during β-Lactam Formation: The Staudinger cycloaddition is a key step in forming the four-membered β-lactam ring, which is the precursor to the side chain. A common issue is the formation of the undesired trans-diastereomer in addition to the desired cis-isomer.[1][2] The trans isomer is often the more thermodynamically stable product, and its formation can be favored under certain conditions.[1]
-
Epimerization at the C2' Position: The stereocenter at the C2' position, which bears a hydroxyl group, is susceptible to epimerization during the synthesis.[3][4] This can significantly reduce the yield of the desired (2'R, 3'S) side chain.
Q2: My Staudinger reaction is producing a nearly 1:1 mixture of cis and trans β-lactams. Why is this happening and how can I improve the cis-selectivity?
A2: A low diastereomeric ratio is a common challenge. The stereochemical outcome depends on the competition between the direct ring closure of a zwitterionic intermediate to form the cis-product and the isomerization of this intermediate before ring closure, which leads to the trans-product.[2][5] Several factors influence this, which are addressed in the troubleshooting guide below.
Q3: I am not using the β-lactam method. What are potential side reactions in a Sharpless Asymmetric Dihydroxylation (AD) approach to the side chain?
A3: The Sharpless AD is an excellent method for installing the C2' and C3' stereocenters. However, side reactions can occur:
-
Reduced Enantioselectivity: If the concentration of the olefin substrate is too high, a non-asymmetric dihydroxylation can occur via a secondary catalytic cycle that is not mediated by the chiral ligand, thus lowering the enantiomeric excess (ee).[6]
-
Slow Hydrolysis: The catalytic cycle involves the hydrolysis of an osmate ester to release the diol product. If this step is slow, it can also lead to a decrease in enantioselectivity.[3] Using aqueous solvent systems and potassium ferricyanide (B76249) as the reoxidant can help accelerate this step.[3]
Q4: What is the role of protecting groups in preventing side reactions?
A4: Protecting groups are critical for preventing unwanted reactions at sensitive functional groups. In the context of the Taxol side chain and its coupling to the baccatin (B15129273) III core, key hydroxyl groups must be protected. Silyl ethers, such as triethylsilyl (TES), are commonly used to protect the C7 hydroxyl of baccatin III and the C2' hydroxyl of the side chain precursor.[7] The nitrogen of the β-lactam is also typically protected, for instance with a benzoyl group. The choice of protecting group can influence the stereoselectivity of subsequent reactions.
Troubleshooting Guides
Issue 1: Low cis : trans Diastereomeric Ratio in Staudinger β-Lactam Synthesis
Symptoms:
-
¹H NMR or HPLC analysis of the crude reaction mixture shows a significant proportion of the trans-diastereomer (typically >10%).
-
Difficulty in separating the cis and trans isomers by column chromatography due to similar polarities.[1]
Root Causes and Solutions:
| Potential Cause | Suggested Solution | Rationale |
| Solvent Polarity | Switch to a less polar solvent (e.g., from THF or CH₂Cl₂ to toluene (B28343) or benzene).[2] | Polar solvents can stabilize the zwitterionic intermediate, allowing more time for it to isomerize to the more stable conformation that leads to the trans-product. Non-polar solvents favor the kinetically controlled, direct cyclization to the cis-product.[2] |
| Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).[5] | Higher temperatures can provide the activation energy needed for the intermediate to equilibrate to the thermodynamically favored trans-isomer. Lower temperatures favor the kinetic cis-product. |
| Substituent Electronics | If possible, modify the electronic nature of the reactants. | Electron-donating groups on the ketene (B1206846) and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis-β-lactam.[1] |
| Base Selection | The choice of tertiary amine base (e.g., triethylamine (B128534) vs. N-methylmorpholine) can influence selectivity. An empirical screen of bases may be necessary.[8] | The base is involved in the in-situ generation of the ketene from the corresponding acid chloride. Its nature can affect the reaction kinetics and, consequently, the diastereoselectivity. |
Key Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-β-Lactam via Staudinger Cycloaddition
This protocol is a generalized procedure for achieving high cis-diastereoselectivity.
-
Imine Formation: Dissolve the desired aldehyde and amine in a non-polar solvent like toluene. Add a drying agent (e.g., anhydrous MgSO₄). Stir at room temperature until imine formation is complete (monitor by TLC or ¹H NMR). Filter off the drying agent and use the imine solution directly.
-
Ketene Generation and Cycloaddition:
-
Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve the appropriate acid chloride (e.g., acetoxyacetyl chloride) in the same non-polar solvent.
-
Slowly add a tertiary amine base (e.g., triethylamine) to the acid chloride solution at 0 °C to generate the ketene in situ.
-
Transfer the freshly generated ketene solution to the chilled imine solution via cannula.
-
Allow the reaction to stir at 0 °C for several hours, monitoring for the consumption of the imine by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cis-β-lactam.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[8]
-
Protocol 2: Sharpless Asymmetric Dihydroxylation of a Cinnamate (B1238496) Ester
This protocol provides a route to the diol precursor of the Taxol side chain.[9]
-
Reaction Setup:
-
In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio).
-
Add the commercially available AD-mix-β (for one enantiomer) or AD-mix-α (for the other). This mixture contains the osmium catalyst, the chiral ligand, the re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[10]
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, pale yellow-green solution.
-
Cool the solution to 0 °C in an ice bath.
-
-
Substrate Addition:
-
Dissolve the cinnamate ester substrate in the t-butanol/water solvent system.
-
Add the substrate solution to the cooled AD-mix solution with vigorous stirring. The reaction mixture will turn a darker color.
-
-
Reaction and Quenching:
-
Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a solid sulfite (B76179) salt (e.g., Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
-
Workup and Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
-
Reaction Mechanisms
Mechanism of the Staudinger [2+2] Cycloaddition
The stereochemical outcome of the Staudinger reaction is determined by the kinetics of the steps following the initial nucleophilic attack of the imine on the ketene.
// Reactants reactants [label="Imine + Ketene"];
// Intermediates and Products zwitterion_E [label="Zwitterionic Intermediate\n(E-geometry)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; zwitterion_Z [label="Zwitterionic Intermediate\n(Z-geometry)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; cis_product [label="cis-β-Lactam\n(Kinetic Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; trans_product [label="trans-β-Lactam\n(Thermodynamic Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactants -> zwitterion_E [label="Nucleophilic\nAttack"]; zwitterion_E -> cis_product [label="Fast Ring Closure\n(Conrotatory)"]; zwitterion_E -> zwitterion_Z [label="Isomerization\n(Rotation around C-N bond)"]; zwitterion_Z -> trans_product [label="Ring Closure\n(Conrotatory)"]; } DOT Caption: Key pathways influencing Staudinger reaction stereochemistry.
The reaction proceeds through a zwitterionic intermediate.[2] The initial geometry of this intermediate reflects the E-geometry of the starting imine. A rapid, conrotatory ring closure of this intermediate leads to the cis-β-lactam, which is the kinetic product. However, if the intermediate has a sufficient lifetime (stabilized by polar solvents or higher temperatures), rotation around the newly formed C-N bond can occur to form a more thermodynamically stable intermediate, which then cyclizes to the trans-β-lactam.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of the Coupling Reaction Between Side Chain and Baccatin III
Welcome to the technical support center for the optimization of the coupling reaction between the side chain and baccatin (B15129273) III, a critical step in the semi-synthesis of paclitaxel (B517696) and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in coupling the side chain to the C-13 hydroxyl group of baccatin III?
A1: The primary challenges in this esterification reaction stem from the steric hindrance around the C-13 hydroxyl group, which is located in a concave region of the baccatin III core. This steric congestion can lead to low reaction yields and the need for carefully optimized reaction conditions. Additionally, the presence of other reactive hydroxyl groups, particularly at the C-7 position, necessitates the use of protecting groups to ensure selective acylation at C-13.[1] Epimerization at the C-2' position of the side chain can also occur, affecting the yield of the desired product.[1]
Q2: Which protecting groups are recommended for the C-7 hydroxyl of baccatin III?
A2: The choice of protecting group for the C-7 hydroxyl is crucial for a successful and selective C-13 coupling. The triethylsilyl (TES) group is widely used due to its ease of introduction and subsequent removal under mild conditions.[1][2] Other common protecting groups include:
-
Trichloroethyl chloroformate (Troc): This group can be advantageous as it requires only mild conditions for deprotection, thus avoiding harsh acidic conditions that might affect other parts of the taxane (B156437) molecule.[3]
-
Carbobenzyloxy (CBZ): This is another option for protecting the C-7 hydroxyl.[2]
-
tert-Butoxycarbonyl (BOC): This protecting group is also utilized in some synthetic routes.[2]
The selection of the protecting group will depend on the overall synthetic strategy and the specific coupling method employed.
Q3: What are the most effective methods for coupling the side chain to baccatin III?
A3: Several methods have been developed to achieve efficient coupling of the side chain to the baccatin III core. Two of the most prominent and successful methods are:
-
Ojima Lactam Method: This method involves the use of a β-lactam, which serves as a precursor to the C-13 side chain. The reaction of the lithium alkoxide of 7-TES-baccatin III with the β-lactam provides a highly efficient and stereoselective route to the coupled product.[1]
-
DCC/DMAP Coupling: This is a classic esterification method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is effective for coupling a carboxylic acid side chain (or a protected version like an oxazoline (B21484) carboxylic acid) to 7-O-protected baccatin III.[2]
The choice of method often depends on the specific side chain being attached and the desired stereocontrol.
Q4: How can I monitor the progress of the coupling reaction?
A4: The progress of the coupling reaction is typically monitored by thin-layer chromatography (TLC). By comparing the TLC profile of the reaction mixture with that of the starting materials (baccatin III derivative and the side chain), the consumption of reactants and the formation of the product can be tracked. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
Q5: What are the common methods for purifying the final coupled product?
A5: After the coupling reaction is complete, the crude product is typically purified using chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials, coupling reagents, and any side products.[2] In some cases, crystallization can also be an effective purification method.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Coupled Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The C-13 hydroxyl group is sterically hindered. Ensure that the reaction is run for a sufficient amount of time, and consider slightly elevated temperatures if the reagents are stable. |
| Incomplete Activation of Carboxylic Acid (DCC/DMAP method) | Ensure that the DCC and DMAP are of high quality and used in the correct stoichiometric amounts. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate. |
| Poor Quality of Reagents | Use freshly distilled solvents and high-purity starting materials. Impurities in the baccatin III derivative or the side chain can interfere with the reaction. |
| Suboptimal Reaction Conditions | Optimize the solvent, temperature, and reaction time. For the Ojima lactam method, the choice of base and the temperature of enolate formation are critical. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the section on "Common Side Products and Their Mitigation" below. |
Issue 2: Formation of Side Products
Common Side Products and Their Mitigation
| Side Product | Identification | Mitigation Strategies |
| Epimerization at C-2' of the side chain | Can be difficult to separate from the desired product. Characterization by NMR spectroscopy is often required to determine the diastereomeric ratio. | Use of a well-defined stereochemistry in the side chain precursor (e.g., a specific enantiomer of the Ojima lactam) is crucial. Reaction conditions, such as temperature and base, should be carefully controlled to minimize epimerization. |
| 7-O-Acylated Baccatin III | If the C-7 hydroxyl group is not properly protected, acylation can occur at this position. This can be identified by TLC and NMR analysis. | Ensure complete protection of the C-7 hydroxyl group before the coupling reaction. The choice of a stable protecting group is important. |
| Formation of N-acylurea (DCC/DMAP method) | This byproduct is formed from the reaction of DCC with the activated carboxylic acid. It is often insoluble and can be removed by filtration. | The use of DMAP as a catalyst helps to minimize the formation of N-acylurea by promoting the desired esterification. |
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical yields reported for different coupling methods. Note that yields can vary significantly depending on the specific substrates and reaction conditions.
| Coupling Method | Baccatin III Derivative | Side Chain Precursor | Typical Yield | Reference |
| Ojima Lactam | 7-TES-baccatin III | β-lactam | >90% | [1] |
| DCC/DMAP | 7-O-TROC-baccatin III | Oxazoline carboxylic acid | 94% | [2] |
| DCC/DMAP | 7-O-CBZ-baccatin III | Oxazoline carboxylic acid | High | [2] |
| DCC/DMAP | 7-O-BOC-baccatin III | Oxazoline carboxylic acid | 94% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of an Oxazoline Carboxylic Acid with 7-O-Protected Baccatin III using DCC/DMAP
-
To a solution of the 7-O-protected baccatin III derivative in dry toluene, add the oxazoline carboxylic acid, 4-(dimethylamino)pyridine (DMAP), and dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with acetic acid.
-
Dilute the mixture with ethyl acetate (B1210297) and filter to remove the precipitated dicyclohexylurea (DCU).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.[2]
Protocol 2: General Procedure for Deprotection of the 7-O-Troc Group
-
Dissolve the 7-O-TROC protected paclitaxel derivative in a mixture of acetic acid and methanol.
-
Add activated zinc dust to the solution.
-
Heat the reaction mixture at 60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the excess zinc.
-
Evaporate the organic solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield paclitaxel.[2]
Visualizations
Caption: Experimental workflow for the DCC/DMAP mediated coupling of a side chain to baccatin III.
Caption: A logical troubleshooting guide for addressing low yields in the coupling reaction.
References
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]
Technical Support Center: Benzoyl Protecting Group Removal
Welcome to the technical support center for troubleshooting issues related to the removal of the benzoyl (Bz) protecting group. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during deprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzoyl protecting group?
The primary methods for benzoyl group deprotection are hydrolysis under basic or acidic conditions, and hydrogenolysis.[1][2] The choice of method depends on the stability of the substrate and the presence of other functional groups.[3]
Q2: My benzoyl deprotection reaction is incomplete. What are the possible causes?
Incomplete deprotection can be due to several factors:
-
Insufficient reagent or catalyst: The amount of base, acid, or hydrogenation catalyst may be inadequate for the complete conversion of the starting material.
-
Poor reagent/catalyst quality: The reagents or catalyst may have degraded over time.
-
Steric hindrance: A sterically hindered benzoyl group may be less accessible to the reagents.
-
Reaction time and temperature: The reaction may require a longer duration or higher temperature to go to completion.[4]
-
Solvent choice: The solvent can significantly influence the reaction rate and efficiency.
Q3: I am observing side products in my reaction. What are the likely side reactions?
A common side reaction, particularly in carbohydrate chemistry, is acyl group migration .[5] Under basic or even neutral conditions, a benzoyl group can migrate to an adjacent free hydroxyl group through a cyclic orthoester intermediate.[5][6] Other potential side reactions depend on the deprotection method and the substrate's functional groups. For instance, harsh acidic or basic conditions can lead to the cleavage of other labile protecting groups or degradation of the molecule itself.
Q4: How can I monitor the progress of my deprotection reaction?
Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[7] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC analysis shows the presence of both starting material and product.
-
NMR analysis of the crude product shows signals corresponding to the benzoylated starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete benzoyl deprotection.
Solutions:
-
Verify Reagents: Use fresh, high-quality reagents and catalysts. Ensure the stoichiometry of the reagent is correct. For hydrogenolysis, the catalyst activity can vary between batches.[9]
-
Increase Reagent/Catalyst Loading: Incrementally increase the amount of base, acid, or catalyst.
-
Optimize Conditions: Extend the reaction time and/or increase the reaction temperature. Monitor the reaction closely by TLC to avoid decomposition.
-
Solvent System: If the reaction is sluggish, consider changing the solvent. For example, in hydrogenolysis, a mixture of solvents like THF/MeOH can be beneficial.[4]
-
Alternative Method: If optimization fails, consider switching to a different deprotection method that may be more suitable for your substrate.
Issue 2: Acyl Group Migration
Symptoms:
-
Isolation of an isomeric product where the benzoyl group is on a different hydroxyl group.
-
Complex mixture of products observed by TLC or NMR.
Logical Approach to Mitigate Acyl Migration:
Caption: Strategy to address benzoyl group migration.
Solutions:
-
pH Control: Since acyl migration is often base-catalyzed, using milder basic conditions or switching to an acidic deprotection method can suppress this side reaction.[5]
-
Lower Temperature: Perform the deprotection at a lower temperature to slow down the rate of migration.
-
Orthogonal Protecting Groups: In the synthetic planning phase, consider using a different protecting group that is less prone to migration, such as a pivaloyl (Piv) group, if migration is a known issue for your substrate class.[6]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the most common benzoyl deprotection methods.
Table 1: Basic Hydrolysis
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| NaOMe/MeOH | MeOH, DCM/MeOH | 0 - RT | 30 min - 4 h | Zemplén conditions; very common for carbohydrates.[10] |
| K₂CO₃/MeOH | MeOH, H₂O/MeOH | RT | 2 - 12 h | Milder conditions, may require longer reaction times. |
| LiOH/THF/H₂O | THF, H₂O | 0 - RT | 1 - 6 h | Often used for ester hydrolysis in general. |
| NH₃/MeOH | MeOH | 0 - RT | 12 - 24 h | Mild conditions, but can be slow. |
Table 2: Acidic Hydrolysis
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| HCl/MeOH | MeOH | RT - Reflux | 2 - 16 h | Can also lead to cleavage of other acid-labile groups.[1] |
| H₂SO₄/MeOH | MeOH | RT - Reflux | 2 - 16 h | Stronger acid, use with caution on sensitive substrates. |
| TFA/DCM/H₂O | DCM, H₂O | 0 - RT | 1 - 4 h | Trifluoroacetic acid is a strong acid; monitor for side reactions. |
Table 3: Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure | Notes |
| 10% Pd/C | H₂ gas | MeOH, EtOH, EtOAc, THF | RT | 1 atm - 50 psi | Most common method; not suitable for molecules with other reducible groups (alkenes, alkynes, nitro groups).[11] |
| Pd(OH)₂/C | H₂ gas | MeOH, EtOH | RT | 1 atm - 50 psi | Pearlman's catalyst; often more effective for stubborn deprotections.[9] |
| 10% Pd/C | Ammonium formate | MeOH | RT - Reflux | N/A | Transfer hydrogenolysis; avoids the use of H₂ gas.[9] |
Experimental Protocols
Protocol 1: Deprotection using Sodium Methoxide (B1231860) in Methanol (B129727) (Zemplén Conditions)
Workflow Diagram:
Caption: Experimental workflow for basic deprotection.
Methodology:
-
Dissolve the benzoyl-protected substrate in anhydrous methanol (approx. 0.1 M).
-
To the stirred solution, add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq of a 0.5 M solution).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 4 hours at room temperature.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H+) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as silica (B1680970) gel chromatography.
Protocol 2: Deprotection using Catalytic Hydrogenolysis
Workflow Diagram:
Caption: Experimental workflow for hydrogenolytic deprotection.
Methodology:
-
Dissolve the benzoyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Secure a hydrogen balloon to the reaction flask or place the reaction vessel in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. organic chemistry - Deprotection (debenzoylation) of glucose (sacharide) using NaOMe leads to hydrolysis glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Fractional Crystallization for Racemic Resolution
Welcome to the Technical Support Center for fractional crystallization-based racemic resolution. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the separation of enantiomers.
Frequently Asked Questions (FAQs)
Crystallization Failures
Q1: I've mixed my racemic compound and resolving agent, but no crystals are forming. What should I do?
A1: Several factors can prevent crystallization. The primary issue is often a failure to achieve or overcome the supersaturation barrier. Here are some steps to troubleshoot this issue:
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]
-
Solvent System Evaluation: The chosen solvent might be too effective, keeping both diastereomeric salts fully dissolved. A systematic solvent screening is recommended to find a solvent system with differential solubility.[2][3]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, the nucleation energy barrier may be too high. You can try the following techniques:
-
Purity of Starting Materials: Impurities can inhibit nucleation and crystal growth. Ensure that both the racemic mixture and the resolving agent are of high purity.[3]
Q2: My product is "oiling out" instead of crystallizing. How can I resolve this?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid crystalline phase. This is often due to high supersaturation or the salt's melting point being lower than the crystallization temperature.[1] Consider the following solutions:
-
Reduce Supersaturation:
-
Temperature Adjustment:
-
Solvent System Modification: A change in the solvent system, such as using a less polar solvent, might favor crystallization over oiling out.[2]
Low Resolution Efficiency
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A3: Low diastereomeric excess indicates poor separation of the two diastereomers, often due to the co-precipitation of the more soluble diastereomer.[4] To enhance the d.e., you can:
-
Optimize the Solvent System: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen can help identify a solvent that maximizes the solubility difference between the two diastereomeric salts.[2][4]
-
Control the Cooling Rate: Rapid cooling can trap the undesired diastereomer in the crystal lattice. Employ a slower, more controlled cooling profile to allow for more selective crystallization.[1][4]
-
Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can significantly enhance the diastereomeric excess.[2]
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor containing the dissolved, undesired diastereomer from the crystal surfaces.[4]
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the d.e. Experiment with different ratios to find the optimal condition.[2]
Poor Crystal Quality
Q4: My crystals are very small, needle-like, or agglomerated, making them difficult to handle. How can I improve the crystal quality?
A4: Poor crystal morphology can lead to challenges in filtration and washing, and may also trap impurities. To improve crystal quality:
-
Slow Down Crystallization: A slower cooling rate generally favors the growth of larger, more well-defined crystals.[3]
-
Optimize Agitation: The stirring rate can influence crystal size and shape. Adjust the agitation to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.[3]
-
Solvent System: The solvent can significantly impact the crystal habit. Experimenting with different solvents or solvent mixtures may improve crystal morphology.[3]
-
Seeding: Introducing seed crystals of the desired diastereomer at the appropriate supersaturation level can promote the growth of uniform crystals and help control the final crystal size.[3]
Data Presentation
Table 1: Effect of Solvent Polarity on Diastereomeric Excess (d.e.)
| Solvent System | Dielectric Constant (ε) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Toluene | 2.4 | 85 |
| Ethyl Acetate | 6.0 | 72 |
| Acetone | 21 | 55 |
| Ethanol | 24.5 | 40 |
| Methanol (B129727) | 32.7 | 25 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific diastereomeric salts.
Table 2: Impact of Cooling Rate on Crystal Purity and Yield
| Cooling Rate (°C/hour) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 20 (Crash Cool) | 65 | 90 |
| 10 | 80 | 85 |
| 5 | 92 | 82 |
| 1 | 98 | 75 |
Note: Data is hypothetical and for illustrative purposes. Slower cooling generally improves purity but may slightly decrease the initial yield.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Optimal Resolution
Objective: To identify a suitable solvent or solvent mixture that provides a significant difference in solubility between the two diastereomeric salts.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
A selection of solvents with varying polarities (e.g., toluene, ethyl acetate, isopropanol, ethanol, methanol)
-
96-well plate or small vials
-
Shaker or magnetic stirrer
-
Analytical balance
-
HPLC with a chiral column for analysis
Procedure:
-
Salt Formation: In separate vials, dissolve the racemic substrate and one equivalent of the resolving agent in a suitable volatile solvent like methanol or ethanol.[3]
-
Aliquotting: Dispense a fixed volume of the stock solution into each well of the 96-well plate.
-
Evaporation: Evaporate the initial solvent completely to leave a solid residue of the diastereomeric salts in each well.
-
Solvent Addition: Add a fixed volume of each screening solvent to the respective wells.
-
Equilibration: Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[2]
-
Analysis: If solids are present, carefully sample the supernatant from each well. Analyze the supernatant by chiral HPLC to determine the concentration of each diastereomer remaining in solution.[2]
-
Selection: The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for selective crystallization.[2]
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
Objective: To perform a fractional crystallization to separate diastereomeric salts.
Materials:
-
Racemic compound
-
Chiral resolving agent (typically 0.5 to 1.0 equivalent)
-
Optimal solvent identified from screening
-
Heating and cooling system
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold solvent for washing
Procedure:
-
Dissolution: In a flask, dissolve the racemic compound (1.0 eq.) in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60 °C).[4]
-
Addition of Resolving Agent: In a separate container, dissolve the resolving agent (0.5 to 1.0 eq.) in a small amount of the same solvent. Add this solution dropwise to the heated solution of the racemic compound while stirring.[4]
-
Crystallization: Slowly cool the resulting solution to room temperature, and then further to a lower temperature (e.g., 0-5 °C) to induce crystallization. A slow, controlled cooling process is crucial for achieving high purity.[4]
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold, fresh solvent to remove residual mother liquor.[4]
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the diastereomeric excess of the crystallized salt using an appropriate analytical technique (e.g., HPLC, NMR).
Visualizations
Caption: Troubleshooting workflow for common issues in fractional crystallization.
Caption: Experimental workflow for crystallization using seeding.
References
Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure (2R,3S)-3-Phenylisoserine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and scaling up the synthesis of enantiomerically pure (2R,3S)-3-phenylisoserine (B556925) methyl ester, a key intermediate in the production of taxane-based anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for preparing enantiomerically pure (2R,3S)-3-phenylisoserine methyl ester?
A1: The most frequently documented and industrially viable method involves the synthesis of racemic threo-3-phenylisoserine amide, followed by classical resolution using a chiral resolving agent, and subsequent conversion to the methyl ester. This approach avoids some of the challenges associated with achieving high stereoselectivity in asymmetric synthesis on a large scale. A common route begins with the Darzens condensation to produce a racemic 3-phenylglycidic acid methyl ester, which is then converted to the racemic threo-amide.[1][2]
Q2: Which chiral resolving agent is recommended for the resolution of racemic threo-3-phenylisoserine amide?
A2: (-)-Dibenzoyltartaric acid is a commonly used and effective resolving agent for the fractional crystallization of the desired (2R,3S)-diastereomeric salt from the racemic threo-3-phenylisoserine amide.[2] (+)-Tartaric acid has also been reported as a suitable resolving agent.[2]
Q3: What level of enantiomeric and chromatographic purity can be expected for the final product?
A3: With proper optimization of the resolution and purification steps, an enantiomeric and chromatographic purity of over 99.0% can be achieved for (2R,3S)-3-phenylisoserine methyl ester acetate (B1210297) salt.[1]
Q4: What are the critical steps to monitor when scaling up this synthesis?
A4: The critical steps to monitor during scale-up are the diastereomeric salt crystallization, the liberation of the free amide, and the final esterification and purification. Consistent control over temperature, solvent ratios, and reaction times is crucial to ensure reproducible yield and purity.
Experimental Protocols
Protocol 1: Synthesis of Racemic threo-3-Phenylisoserine Amide
This protocol is based on the aminolysis of racemic cis-3-phenylglycidic acid methyl ester.
-
Preparation of Racemic cis-3-Phenylglycidic Acid Methyl Ester: This can be achieved via the Darzens condensation of benzaldehyde (B42025) and methyl chloroacetate (B1199739) using a strong base like sodium methoxide.[2] The reaction is typically performed in an anhydrous solvent such as THF or toluene.
-
Aminolysis: The crude racemic cis-3-phenylglycidic acid methyl ester is dissolved in methanol (B129727). The solution is then saturated with gaseous ammonia (B1221849) at a controlled temperature. The reaction is monitored by TLC or HPLC until completion. The racemic threo-3-phenylisoserine amide precipitates from the reaction mixture and can be isolated by filtration.
Protocol 2: Chiral Resolution of Racemic threo-3-Phenylisoserine Amide
-
Diastereomeric Salt Formation: Racemic threo-3-phenylisoserine amide and a molar equivalent of (-)-dibenzoyltartaric acid are dissolved in a suitable solvent, typically ethanol (B145695), at reflux temperature.[2]
-
Crystallization: The solution is gradually cooled to allow for the selective crystallization of the (2R,3S)-3-phenylisoserine amide-(-)-dibenzoyltartaric acid salt. The cooling rate and final temperature are critical for achieving high diastereomeric excess.
-
Isolation: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent.
Protocol 3: Conversion to (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt
-
Liberation of the Free Amide: The diastereomerically pure salt is treated with a strong inorganic acid, such as hydrochloric acid, in a protic solvent like ethanol to yield the (2R,3S)-3-phenylisoserine amide inorganic acid salt.[1]
-
Esterification: The amide salt is then treated with hydrochloric acid in methanol at room temperature to facilitate the conversion to the methyl ester.[1]
-
Crystallization of the Final Product: Following the esterification, the reaction mixture is treated with acetic acid, and the final (2R,3S)-3-phenylisoserine methyl ester acetate salt is crystallized, often using a solvent system like ethyl acetate and heptane (B126788).[1]
Troubleshooting Guides
Issue 1: Low Diastereomeric Excess (d.e.) in Chiral Resolution
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of both diastereomers | 1. Optimize Solvent System: Screen different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts. Ethanol is a common starting point.[2] 2. Control Cooling Rate: A slower cooling rate can improve selectivity. 3. Seeding: Introduce seed crystals of the desired diastereomer to promote its crystallization. |
| Incorrect Stoichiometry | Ensure an accurate 1:1 molar ratio of the racemic amide to the resolving agent. |
| Impure Racemic Amide | Purify the racemic threo-3-phenylisoserine amide before resolution to remove any impurities that may interfere with crystallization. |
Issue 2: Low Yield of Crystalline Diastereomeric Salt
| Potential Cause | Troubleshooting Steps |
| High solubility of the desired salt | 1. Increase Concentration: Carefully concentrate the solution before cooling. 2. Lower Final Crystallization Temperature: Decrease the final temperature to reduce the solubility of the salt. 3. Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation. |
| Premature isolation | Allow sufficient time for crystallization to complete before filtration. Monitor the mother liquor for remaining product. |
Issue 3: Incomplete Conversion to Methyl Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient acid catalyst | Ensure the appropriate amount of hydrochloric acid is used in the esterification step.[1] |
| Presence of water | Use anhydrous methanol and ensure all reagents and equipment are dry, as water can hydrolyze the ester. |
| Short reaction time | Monitor the reaction by TLC or HPLC and ensure it is driven to completion. |
Issue 4: Difficulty in Final Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of side-products from Darzens condensation | Optimize the Darzens reaction to minimize the formation of byproducts. Purification of the initial glycidic ester may be necessary. |
| Residual resolving agent | Ensure complete removal of the dibenzoyltartaric acid during the workup after liberating the free amide. |
| Inefficient final crystallization | Screen for optimal solvent systems for the final crystallization of the methyl ester acetate salt. A mixture of ethyl acetate and heptane has been reported to be effective.[1] |
Quantitative Data Summary
| Step | Parameter | Value | Reference |
| Chiral Resolution | Resolving Agent | (-)-Dibenzoyltartaric Acid | [2] |
| Solvent | Ethanol | [2] | |
| Temperature | Reflux, then cool | [2] | |
| Esterification | Acid Catalyst | Hydrochloric Acid | [1] |
| Solvent | Methanol | [1] | |
| Temperature | Room Temperature | [1] | |
| Final Product | Purity | >99.0% (enantiomeric and chromatographic) | [1] |
Visualizations
Caption: Overall workflow for the synthesis of enantiomerically pure (2R,3S)-3-phenylisoserine methyl ester.
Caption: Decision tree for troubleshooting low diastereomeric excess during chiral resolution.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Benzoyl-(2R,3S)-3-phenylisoserine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of analogs of "N-Benzoyl-(2R,3S)-3-phenylisoserine," the crucial C-13 side chain of the highly effective anticancer agent, Paclitaxel (Taxol). The structural integrity of this side chain is paramount for the tubulin-binding and microtubule-stabilizing activity of Taxol, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][2] Understanding the structure-activity relationships (SAR) of this key component is vital for the rational design of new, potentially more efficacious or selective anticancer drugs.
Quantitative Data Summary
While extensive comparative data for a wide range of this compound analogs is limited in publicly available literature, existing studies provide valuable insights into how modifications of this moiety affect biological activity. The following table summarizes available quantitative and qualitative data.
| Compound/Analog Description | Modification | Biological Activity Assay | Cell Line | Quantitative Data | Reference |
| This compound | Parent Compound | Cytotoxicity Assay | B16 Melanoma | 62% inhibition at 42 µM | [3] |
| N-(p-chlorobenzoyl)-(2R,3S)-3-phenylisoserine attached to baccatin (B15129273) III core | Substitution on the N-benzoyl group | Tubulin Assembly Assay & Cytotoxicity Assay | B16 Melanoma | Activity comparable to Taxol | [4] |
| N-benzoyl-(2R,3S)-3-(p-chlorophenyl)isoserine attached to baccatin III core | Substitution on the 3-phenyl group | Tubulin Assembly Assay & Cytotoxicity Assay | B16 Melanoma | Activity comparable to Taxol | [4] |
| N-debenzoyl-2'-deoxy-Paclitaxel | Deletion of N-benzoyl group and 2'-hydroxyl group | Microtubule Binding & Cytotoxicity Assay | - | No detectable microtubule binding activity | [5] |
| 2'-deoxy-Paclitaxel | Deletion of the 2'-hydroxyl group | Microtubule Binding Assay | - | >100-fold lower affinity than Paclitaxel | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of this compound analogs.
In Vitro Tubulin Polymerization Assay
This assay is fundamental in assessing the ability of Taxol analogs to promote the assembly of microtubules, a key indicator of their mechanism of action.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in optical density (OD) at 340-350 nm.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate) solution (100 mM stock)
-
Glycerol
-
Test compounds (this compound analogs) and Paclitaxel (as a positive control) dissolved in DMSO.
-
Temperature-controlled microplate reader.
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Preparation of Reaction Mixture: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (Paclitaxel) and a vehicle control (DMSO).
-
Initiation of Polymerization: To each well, add the cold tubulin solution and immediately add GTP to a final concentration of 1 mM.
-
Data Acquisition: Place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the plateau of the curve. The EC50 value (the concentration that induces 50% of the maximal effect) can be calculated from dose-response curves.
Cytotoxicity Assay (MTT Assay)
This assay is a common method to evaluate the in vitro anticancer activity of compounds by measuring their ability to inhibit cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., B16 melanoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway of Taxol-induced Apoptosis
Caption: Signaling pathway of Taxol and its active analogs.
Experimental Workflow for Biological Evaluation
Caption: Experimental workflow for evaluating analog activity.
References
- 1. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Modified Phenylisoserine Side Chains in Taxol Analogs
For Researchers, Scientists, and Drug Development Professionals
The phenylisoserine (B1258129) side chain at the C-13 position of paclitaxel (B517696) (Taxol) is a critical determinant of its potent antitumor activity.[1] This guide provides a comparative analysis of various modifications to this side chain and their impact on biological function, with a focus on tubulin binding and cytotoxicity. The information presented herein is compiled from key studies in the field to facilitate further research and drug development efforts.
Quantitative Analysis of Phenylisoserine Side Chain Modifications
The following table summarizes the structure-activity relationship (SAR) of key modifications to the phenylisoserine side chain of taxol analogs. The data is collated from various studies to provide a clear comparison of the effects of these modifications on biological activity.
| Modification | Analog | Modification Site | Biological Activity | Reference |
| N-Benzoyl Phenyl Ring Substitution | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine side chain | para-position of the N-benzoyl phenyl ring | Activity comparable to Taxol in tubulin assembly and cytotoxicity against B16 melanoma cells. | [2] |
| 3'-Phenyl Ring Substitution | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine side chain | para-position of the 3'-phenyl ring | Activity comparable to Taxol in tubulin assembly and cytotoxicity against B16 melanoma cells. | [2] |
| 3'-Phenyl Ring Substitution | Introduction of a fluorine atom to the para position of the 3'-phenyl ring | para-position of the 3'-phenyl ring | Decreased activity in most cases. | [3][4] |
| Phenyl Group Replacement | Replacement of phenyl groups with t-butyl groups | C-3'N, C-3', and C-2 positions | Increased activity, potency to induce apoptosis, and bioavailability. | [3] |
| C-2 Benzoate (B1203000) Modification | Modification at the C-3 position of the C-2 benzoate with CN, N3, MeO, and Cl | C-3 position of the C-2 benzoate | Increased anticancer activity against P-388 cell line. | [3] |
| Side Chain Homologation | 10-Deacetyl-1a'-homotaxol and 1a'-homotaxotere | One carbon homologated side chain | At least 27 times less active than taxol in the microtubule assembly assay. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Tubulin Assembly Assay
-
Objective: To determine the ability of taxol analogs to promote the assembly of microtubules from purified tubulin.
-
Methodology:
-
Purified tubulin is prepared from bovine brain.
-
The tubulin solution is mixed with GTP and the test compound (taxol or its analog) in a suitable buffer.
-
The mixture is incubated at 37°C to allow for microtubule polymerization.
-
The increase in turbidity, which is proportional to the mass of microtubules formed, is monitored spectrophotometrically at 340 nm over time.
-
The activity of the analog is compared to that of a standard paclitaxel solution.[2]
-
2. Cytotoxicity Assay (B16 Melanoma Cells)
-
Objective: To evaluate the cytotoxic effect of taxol analogs on cancer cells.
-
Methodology:
-
B16 melanoma cells are cultured in appropriate media.
-
The cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the taxol analogs or paclitaxel as a positive control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the MTT assay.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated and compared to that of paclitaxel.[2]
-
3. In Silico Docking Simulation
-
Objective: To predict the binding affinity and interaction of phenylisoserine derivatives with their target protein.
-
Methodology:
-
The three-dimensional structure of the target protein (e.g., SARS-CoV 3CL protease) is obtained from a protein data bank or generated using homology modeling.
-
The structures of the phenylisoserine derivatives are generated and optimized.
-
Docking simulations are performed using software such as GOLD to predict the binding mode and affinity of the ligands to the protein's active site.
-
The results are analyzed to understand the structure-activity relationship.[6]
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationship of modified phenylisoserine side chains.
Caption: Logical flow of structure-activity relationships for phenylisoserine modifications.
Caption: A typical experimental workflow for SAR studies of phenylisoserine analogs.
Conclusion
The phenylisoserine side chain of taxol analogs is a highly adaptable region for chemical modification. Substitutions on the N-benzoyl and 3'-phenyl rings are generally well-tolerated, often resulting in compounds with activity comparable to the parent molecule. In contrast, modifications that alter the core structure, such as side chain homologation, can lead to a significant loss of activity. These findings underscore the critical role of the phenylisoserine side chain's conformation and interactions within the tubulin binding pocket.[7] Future drug design efforts can leverage this understanding to develop novel taxanes with improved therapeutic profiles.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOCETAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor [pubmed.ncbi.nlm.nih.gov]
- 7. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Taxane Side Chains: N-Benzoyl-(2R,3S)-3-phenylisoserine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Benzoyl-(2R,3S)-3-phenylisoserine, the essential side chain of the widely used anticancer drug Paclitaxel (B517696) (Taxol®), with other notable taxane (B156437) side chains. The biological activity and efficacy of taxanes are critically dependent on the chemical structure of the C-13 side chain. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the primary signaling pathway affected by this class of compounds.
Introduction to Taxane Side Chains
Taxanes are a class of diterpenoid compounds that represent a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Their primary mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2] The biological activity of taxanes is critically dependent on the ester side chain attached to the C-13 position of the taxane ring.[1]
-
This compound: This is the side chain found in Paclitaxel and is considered essential for its potent antitumor activity.[1] Its specific stereochemistry (2'R, 3'S) is crucial for binding to β-tubulin.
-
N-debenzoyl-N-tert-(butoxycarbonyl)-10-deacetyltaxol: This side chain is characteristic of Docetaxel (B913) (Taxotere®), another widely used taxane. The substitution of the N-benzoyl group with a tert-butoxycarbonyl group and the modification at the C-10 position of the taxane core distinguish it from Paclitaxel.[3]
-
Other Analogues: Extensive research has led to the synthesis and evaluation of numerous other taxane analogues with modified C-13 side chains to improve efficacy, solubility, and overcome drug resistance.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of Paclitaxel (with its this compound side chain) and other taxanes with different side chains against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Paclitaxel and Docetaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |
| SK-BR-3 | Breast (HER2+) | 5.5 ± 0.7 | Not Reported | [4][5] |
| MDA-MB-231 | Breast (Triple Negative) | 3.2 ± 0.4 | Not Reported | [4][5] |
| T-47D | Breast (Luminal A) | 2.1 ± 0.3 | Not Reported | [4][5] |
| SH-SY5Y | Neuroblastoma | ~10-100 (exposure dependent) | ~1-10 (exposure dependent) | [6] |
| BE(2)M17 | Neuroblastoma | ~1-10 (exposure dependent) | ~0.1-1 (exposure dependent) | [6] |
| CHP100 | Neuroblastoma | ~0.1-1 (exposure dependent) | ~0.1-1 (exposure dependent) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the specific assay used. The data presented here are for comparative purposes and are derived from the cited literature.
Table 2: IC50 Values of Paclitaxel and Cabazitaxel in Germ Cell Tumor Cell Lines
| Cell Line | Cisplatin Sensitivity | Paclitaxel IC50 (µM) | Cabazitaxel IC50 (µM) | Reference |
| NCCIT | Sensitive | 0.003 ± 0.000 | 0.003 ± 0.000 | [7] |
| NCCIT-R | Resistant | 0.003 ± 0.000 | 0.002 ± 0.000 | [7] |
| NTERA-2 | Sensitive | 0.002 ± 0.000 | 0.002 ± 0.000 | [7] |
| NTERA-2-R | Resistant | 0.002 ± 0.000 | 0.002 ± 0.000 | [7] |
| 2102EP | Sensitive | 0.003 ± 0.000 | 0.003 ± 0.000 | [7] |
| 2102EP-R | Resistant | 0.003 ± 0.000 | 0.003 ± 0.000 | [7] |
Experimental Protocols
Cytotoxicity Assays
a) MTS Assay for Cell Viability
This assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTS to formazan, which is soluble in tissue culture medium and can be quantified by measuring the absorbance at 490 nm.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the taxane analogues for a specified period (e.g., 72 hours).[4][5] Include a vehicle-treated control group.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4][5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
b) Colony Inhibition Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of taxane analogues for a defined period (e.g., 3 to 72 hours).[6]
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with a solution of crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The IC50 is the concentration of the drug that inhibits colony formation by 50%.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Mixture: In a pre-warmed 96-well plate, mix the tubulin solution with GTP (to a final concentration of 1 mM) and the test compound at various concentrations.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The activity of a compound is often expressed as the concentration required to achieve a half-maximal rate of polymerization.
Mechanism of Action and Signaling Pathway
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Caption: Taxane-induced signaling pathway leading to apoptosis.
Structure-Activity Relationship (SAR) of the C-13 Side Chain
The this compound side chain of Paclitaxel has been the subject of extensive SAR studies. Key findings include:
-
Stereochemistry is Crucial: The (2'R, 3'S) configuration of the side chain is essential for high activity.
-
The 2'-Hydroxyl Group: This group is critical for binding to tubulin, likely through hydrogen bonding. Its removal significantly reduces activity.
-
The N-Benzoyl Group: This group is also vital for tubulin binding. Modifications to this group can have a significant impact on potency. For instance, the replacement of the benzoyl group with a tert-butoxycarbonyl group in Docetaxel results in a more potent agent in some in vitro systems.
-
The 3'-Phenyl Group: While important, this group can tolerate some modifications.
Conclusion
The C-13 side chain is a critical determinant of the biological activity of taxanes. This compound remains a benchmark for potent anti-microtubule and anti-tumor activity. However, modifications to this side chain, as exemplified by Docetaxel and other synthetic analogues, have demonstrated the potential to enhance potency, alter pharmacological properties, and potentially overcome mechanisms of drug resistance. The continued exploration of novel side chain chemistry is a promising avenue for the development of next-generation taxane-based therapeutics.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC for Purity Validation of N-Benzoyl-(2R,3S)-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of N-Benzoyl-(2R,3S)-3-phenylisoserine, a key intermediate in the synthesis of the anticancer drug paclitaxel (B517696).[1][2] The following sections detail experimental protocols, present comparative data, and discuss the relative advantages of each technique, offering valuable insights for method selection and validation in a drug development context.
Introduction
This compound is the C-13 side chain of paclitaxel, essential for its potent antitumor activity.[1][2] Ensuring the purity of this synthetic intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone for purity analysis in the pharmaceutical industry. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in speed, resolution, and sensitivity.[3][4][5][6][7] This guide presents a comparative analysis of these two powerful techniques for the validation of this compound purity.
Experimental Protocols
Detailed methodologies for both a standard HPLC method and a faster UPLC method are provided below. These protocols are designed for the separation and quantification of this compound from potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on established protocols for the analysis of paclitaxel and its precursors.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-20 min: 30-70% A
-
20-25 min: 70-30% A
-
25-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method leverages the advantages of smaller particle size columns for a more rapid and efficient separation.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A rapid gradient of Acetonitrile (A) and Water (B).
-
0-5 min: 30-80% A
-
5-6 min: 80-30% A
-
6-7 min: 30% A (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Comparative Data Analysis
The performance of the HPLC and UPLC methods was evaluated based on key validation parameters. The following tables summarize the expected quantitative data, demonstrating the superior performance of the UPLC method.
Table 1: Comparison of Chromatographic Performance
| Parameter | HPLC | UPLC |
| Retention Time of Main Peak (min) | ~15.2 | ~3.8 |
| Analysis Run Time (min) | 30 | 7 |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 3.5 |
| Theoretical Plates | 8,000 | 25,000 |
| Tailing Factor | 1.3 | 1.1 |
Table 2: Method Validation Summary
| Validation Parameter | HPLC | UPLC |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | <1.5% | <1.0% |
| Accuracy (% Recovery) | 98.5-101.5% | 99.0-101.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.06 |
| Solvent Consumption per Run (mL) | ~30 | ~3.5 |
Discussion of Alternatives and Experimental Support
The primary alternative to conventional HPLC for purity analysis is UPLC. As the data above illustrates, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The use of sub-2 µm particles in UPLC columns leads to more efficient separations, resulting in sharper peaks and better resolution of closely related impurities.[4][7] This is particularly important in pharmaceutical analysis where the detection and quantification of trace-level impurities are critical for product safety. The reduced run time of the UPLC method also leads to a significant decrease in solvent consumption, making it a more environmentally friendly and cost-effective option.[5][6]
Potential impurities in synthetically derived this compound can include starting materials, reagents, by-products, and degradation products. A UPLC-MS/MS study on paclitaxel identified this compound itself as a degradation product, highlighting the importance of a stability-indicating method. Other potential impurities could include diastereomers, enantiomers, and related substances formed during the synthesis.
Stereoisomeric Purity by Chiral HPLC
Given that this compound has two chiral centers, it is crucial to assess its stereoisomeric purity. A dedicated chiral HPLC method is required for this purpose. Based on methods for similar phenylisoserine (B1258129) derivatives, a suitable chiral HPLC method is proposed below.[8]
Chiral High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (e.g., polysaccharide-based or Pirkle-type).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
This method would be able to separate the (2R,3S) diastereomer from other potential stereoisomers, ensuring the correct stereochemistry of this critical paclitaxel side chain.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the validation of this compound purity using HPLC/UPLC and the signaling pathway context of its final product, paclitaxel.
Caption: HPLC/UPLC Purity Validation Workflow.
Caption: Paclitaxel's Cellular Signaling Pathway.
Conclusion
For the purity validation of this compound, both HPLC and UPLC are suitable techniques. However, UPLC demonstrates clear advantages in terms of speed, resolution, and sensitivity, making it the preferred method for high-throughput environments and for the detection of trace impurities. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the need for high-resolution separation of complex impurity profiles, and available instrumentation.[3] Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the quality and consistency of this critical pharmaceutical intermediate. Furthermore, the use of a dedicated chiral HPLC method is indispensable for confirming the stereoisomeric purity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Antiviral | TargetMol [targetmol.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. biomedres.us [biomedres.us]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to the Taxol side chain
The C-13 side chain of the potent anti-cancer drug Taxol (Paclitaxel), N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical component for its biological activity. Its stereochemically dense structure has presented a significant challenge for synthetic chemists, leading to the development of numerous innovative and elegant synthetic strategies. This guide provides a comparative analysis of four prominent synthetic routes to this vital side chain: the Ojima-Holton β-Lactam method, the Sharpless Asymmetric Dihydroxylation, the Jacobsen Catalytic Asymmetric Epoxidation, and an L-Proline catalyzed asymmetric synthesis. A chemoenzymatic approach is also discussed, highlighting the increasing role of biocatalysis in complex molecule synthesis.
This analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison of these methods based on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each of the discussed synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Key Chiral Step | Starting Material | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) |
| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98% |
| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate (B1238496) | ~4 | High | >99% |
| Jacobsen Catalytic Asymmetric Epoxidation | Asymmetric Epoxidation | cis-Ethyl Cinnamate | ~4 | Good | 93% |
| L-Proline Catalyzed Asymmetric Synthesis | Asymmetric α-amination | 3-Oxo-3-phenylpropanoate | ~3 | Good | 95% |
| Chemoenzymatic Synthesis | Enzymatic Resolution | Racemic 3-hydroxy-4-phenyl-β-lactam | Variable | Moderate to High | >99% |
Experimental Protocols and Methodologies
This section provides a detailed description of the key experimental steps for each synthetic route, offering insights into the practical execution of these syntheses.
Ojima-Holton β-Lactam Method
This widely utilized method relies on the stereoselective [2+2] cycloaddition between a chiral ester enolate and an imine to construct the β-lactam ring, which is then opened to reveal the desired side chain.[1][2][3][4][5][6]
Key Experimental Steps:
-
Preparation of the Chiral Auxiliary Ester: Glycolic acid is first protected as its benzyl (B1604629) ether. The resulting acid is converted to the acid chloride and then reacted with a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, to form the chiral ester.
-
Formation of the Lithium Enolate: The chiral ester is treated with a strong base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding lithium enolate.
-
[2+2] Cycloaddition: The enolate is then reacted with N-(trimethylsilyl)benzaldimine to afford the desired cis-β-lactam with high diastereoselectivity.
-
Deprotection and N-Benzoylation: The silyl (B83357) protecting group on the nitrogen is removed, followed by N-benzoylation using benzoyl chloride to introduce the benzoyl group.
-
Ring Opening: The β-lactam is then ring-opened under basic conditions to yield the protected Taxol side chain.
Logical Relationship Diagram for the Ojima-Holton Method:
Sharpless Asymmetric Dihydroxylation
This elegant method introduces the two adjacent stereocenters of the side chain in a single step through the osmium-catalyzed asymmetric dihydroxylation of a cinnamate ester.[7][8][9][10]
Key Experimental Steps:
-
Asymmetric Dihydroxylation: Ethyl cinnamate is subjected to asymmetric dihydroxylation using a catalytic amount of potassium osmate, a chiral ligand (e.g., (DHQD)₂-PHAL in AD-mix-β), and a stoichiometric co-oxidant (e.g., K₃[Fe(CN)₆] or N-methylmorpholine N-oxide). The reaction is typically carried out in a t-BuOH/water solvent system at 0 °C to room temperature. This reaction yields the corresponding diol with high enantioselectivity (>99% ee).[8]
-
Cyclic Sulfite (B76179) Formation and Ring Opening: The resulting diol is converted to a cyclic sulfite using thionyl chloride. Subsequent nucleophilic ring-opening with sodium azide (B81097) provides an azido (B1232118) alcohol intermediate.
-
Reduction and N-Benzoylation: The azide is reduced to the corresponding amine, typically via hydrogenation. The amine is then acylated with benzoyl chloride to afford the N-benzoyl-protected side chain.
Logical Relationship Diagram for the Sharpless Asymmetric Dihydroxylation Route:
Jacobsen Catalytic Asymmetric Epoxidation
This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of a cis-cinnamate (B1236797) ester, which is then opened to install the required amino and hydroxyl functionalities.[11][12][13][14][15][16][17][18]
Key Experimental Steps:
-
Asymmetric Epoxidation: cis-Ethyl cinnamate is epoxidized using a catalytic amount of a Jacobsen's catalyst (a chiral Mn(III)-salen complex) and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). The reaction typically yields the corresponding epoxide with high enantioselectivity (e.g., 93% ee).[12]
-
Epoxide Ring Opening: The epoxide is then subjected to regioselective ring-opening at the benzylic position with an amine source, such as ammonia (B1221849) or a protected amine equivalent.
-
N-Benzoylation: The resulting amino alcohol is then N-benzoylated using benzoyl chloride to give the final protected side chain.
Logical Relationship Diagram for the Jacobsen Epoxidation Route:
L-Proline Catalyzed Asymmetric Synthesis
Organocatalysis offers a metal-free approach to the Taxol side chain. This route utilizes the readily available and inexpensive amino acid L-proline as a chiral catalyst for an asymmetric α-amination reaction.[19][20][21][22][23]
Key Experimental Steps:
-
Asymmetric α-Amination: A β-keto ester, such as ethyl benzoylacetate, is reacted with an aminating agent, for example, diethyl azodicarboxylate (DEAD), in the presence of a catalytic amount of L-proline. This step introduces the nitrogen atom at the α-position with high enantioselectivity.
-
Reduction of the Ketone: The resulting α-amino-β-keto ester is then stereoselectively reduced to the corresponding syn-α-amino-β-hydroxy ester. This reduction can be achieved using a variety of reducing agents, with the stereochemical outcome often directed by the existing stereocenter.
-
N-Benzoylation: The final step involves the N-benzoylation of the amino group to yield the protected Taxol side chain.
Logical Relationship Diagram for the L-Proline Catalyzed Route:
Chemoenzymatic Synthesis
This approach leverages the high selectivity of enzymes to resolve a racemic mixture of a key intermediate, providing access to the enantiomerically pure side chain.[24][25]
Key Experimental Steps:
-
Synthesis of Racemic Intermediate: A racemic mixture of a suitable precursor, such as 3-hydroxy-4-phenyl-β-lactam, is synthesized chemically.
-
Enzymatic Resolution: The racemic mixture is then subjected to enzymatic resolution using a lipase, such as Pseudomonas cepacia lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
-
Conversion to the Side Chain: The desired enantiomer (either the acylated or unreacted component, depending on the enzyme's selectivity) is then converted to the protected Taxol side chain through appropriate chemical transformations, such as N-benzoylation and, if necessary, esterification.
Conclusion
The synthesis of the Taxol side chain has been a fertile ground for the development of new and powerful synthetic methodologies. The Ojima-Holton β-lactam method, while a multi-step process, is a robust and widely adopted strategy that provides excellent stereocontrol. The Sharpless Asymmetric Dihydroxylation offers a highly efficient and enantioselective route, installing the key stereocenters in a single step. The Jacobsen Epoxidation provides another effective catalytic asymmetric approach. The L-Proline catalyzed synthesis represents a move towards more sustainable, metal-free catalysis. Finally, chemoenzymatic routes highlight the power of biocatalysis in achieving high enantiopurity.
The choice of a particular synthetic route will depend on various factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for purity and yield. Each of the methods presented here offers a powerful toolkit for accessing this crucial component of one of the most important anti-cancer drugs discovered to date.
References
- 1. Ojima lactam - Wikipedia [en.wikipedia.org]
- 2. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 5. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. york.ac.uk [york.ac.uk]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. d-nb.info [d-nb.info]
- 13. scielo.org.co [scielo.org.co]
- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 15. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 16. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 19. benchchem.com [benchchem.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. researchgate.net [researchgate.net]
- 22. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
The Pivotal Role of C-2' and C-3' Configuration in the Antimitotic Activity of Microtubule-Targeting Agents
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of antimitotic agents is paramount in the design of more potent and selective cancer therapeutics. This guide provides a comparative analysis of the impact of the stereochemical configuration at the C-2' and C-3' positions on the biological activity of various classes of microtubule-targeting compounds. By examining experimental data, we aim to elucidate how these subtle structural changes can profoundly influence cytotoxicity and tubulin polymerization.
The dynamic instability of microtubules is a critical process in cell division, making them a key target for anticancer drug development. A diverse array of natural and synthetic compounds exert their antimitotic effects by either stabilizing or destabilizing microtubules. The intricate interactions between these agents and tubulin, the fundamental protein subunit of microtubules, are highly sensitive to the three-dimensional arrangement of the drug's functional groups. Among the various structural features, the stereochemistry at the C-2' and C-3' positions of the side chain in many of these compounds has been identified as a crucial determinant of their antimitotic potency.
Taxanes: A Case Study in Stereochemical Importance
The taxane (B156437) family, including the widely used chemotherapeutic agents paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), represents the most extensively studied class of microtubule stabilizers. Their mechanism of action involves binding to the β-tubulin subunit within the microtubule, leading to the stabilization of the polymer, mitotic arrest, and ultimately, apoptosis. The side chain at the C-13 position of the baccatin (B15129273) III core is essential for this activity, and within this side chain, the stereochemistry at C-2' and C-3' is of paramount importance.
A structure-activity relationship study on taxol analogues has shown that the antimitotic activity is quite sensitive to the configuration at the C-2' and C-3' positions.[1] This suggests a strong correlation between the conformation of the C-13 side chain and the biological activity of these compounds.[1]
Quantitative Analysis of C-2' and C-3' Modified Taxanes
The following table summarizes the in vitro cytotoxicity (IC50) and tubulin assembly activity of paclitaxel and docetaxel analogs with modifications at the C-2' and C-3' positions.
| Compound | Modification | Cell Line | IC50 (nM) | Tubulin Assembly (Relative Activity) | Reference |
| Paclitaxel | None (2'R, 3'S) | A2780 | 2.5 - 7.5 | 1.0 | [2] |
| MDA-MB-231 | 2.4 | - | [3] | ||
| T47D | 4.4 | - | [3] | ||
| Docetaxel | 3'-N-debenzoyl-N-tert-butoxycarbonyl | PC3 | 7.21 | More potent than paclitaxel | [4] |
| 22rv1 | 1.26 | - | [4] | ||
| DU145 | 15.17 | - | [4] | ||
| 2'-epi-Paclitaxel | Inversion of stereochemistry at C-2' (2'S, 3'S) | - | Significantly less active | Weak | [5][6] |
dot
Caption: Signaling pathway of taxane-induced mitotic arrest.
Other Microtubule-Targeting Agents: A Broader Perspective
While the C-2'/C-3' configuration is a critical determinant for taxanes, its influence on other classes of antimitotic agents is less documented. However, the overall conformation of the side chain remains a key factor in their biological activity.
Epothilones, Discodermolide, and Laulimalide
These natural products are also potent microtubule stabilizers, often effective in taxane-resistant cancer cells. Their structure-activity relationship studies have revealed the importance of various functional groups and their stereochemistry for tubulin binding and cytotoxicity. While specific C-2'/C-3' epimer comparisons are not as prevalent in the literature, modifications to the side chains of these molecules significantly impact their activity.
dot
Caption: General experimental workflow for assessing antimitotic agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared in a 96-well plate.
-
Compound Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a control (e.g., paclitaxel for stabilizers, or no drug).
Conclusion
The stereochemical configuration at the C-2' and C-3' positions of the side chain of antimitotic agents, particularly the taxanes, plays a crucial role in their biological activity. The precise orientation of the functional groups in this region is critical for optimal binding to β-tubulin and subsequent stabilization of microtubules, leading to mitotic arrest and cancer cell death. While the available quantitative data for direct epimeric comparisons is most extensive for taxanes, the overarching principle of stereochemical influence on activity holds true for other classes of microtubule-targeting agents. Further investigation into the specific stereochemical requirements of these other classes will undoubtedly pave the way for the rational design of next-generation antimitotic drugs with improved efficacy and reduced side effects.
References
- 1. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-<i>epi</i>-Paclitaxel – Kudos: Growing the influence of research [growkudos.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Semi-Synthesis of Paclitaxel and Docetaxel from Natural Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the semi-synthetic routes to two pivotal anti-cancer agents, paclitaxel (B517696) and docetaxel (B913), focusing on the efficacy of their primary natural precursors: Baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB), respectively. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in understanding the nuances of these complex synthetic pathways.
Precursor Efficacy and Availability
The selection of a precursor is a critical first step in the semi-synthesis of taxanes, impacting the overall efficiency and economic viability of the process. Paclitaxel synthesis typically starts from Baccatin III, while docetaxel is synthesized from 10-deacetylbaccatin III (10-DAB).
Baccatin III , the precursor for paclitaxel, is a complex diterpenoid that can be extracted from the needles and twigs of various yew species (Taxus sp.). While it possesses the core tetracyclic skeleton of paclitaxel, its isolation and purification can be challenging due to its relatively lower abundance compared to other taxanes in the plant material.
10-deacetylbaccatin III (10-DAB) serves as the starting material for the semi-synthesis of docetaxel.[1][2][3] 10-DAB is significantly more abundant in the needles of the European yew (Taxus baccata) than baccatin III, making it a more readily available and cost-effective precursor.[4][5] The higher abundance of 10-DAB is a considerable advantage in the large-scale production of taxane-based chemotherapeutics.
Comparative Synthesis Efficacy
The semi-synthetic routes for both paclitaxel and docetaxel involve multiple steps of protection, side-chain attachment, and deprotection. The overall yield and complexity of these steps are crucial determinants of the precursor's efficacy.
The semi-synthesis of paclitaxel from baccatin III requires the protection of the C7 hydroxyl group, followed by the attachment of the C13 side chain, and subsequent deprotection steps.[6] The esterification at the sterically hindered C13 position is a critical and often challenging step that can impact the overall yield.[6]
The semi-synthesis of docetaxel from 10-DAB involves the protection of the C7 and C10 hydroxyl groups, attachment of the side chain at C13, and subsequent deprotection. One reported protocol for the semi-synthesis of docetaxel from 10-deacetylbaccatin III achieves an overall yield of 50% in four steps.[1]
The following tables provide a summary of the quantitative data available for the semi-synthesis of paclitaxel and docetaxel.
Table 1: Comparison of Precursor Abundance and Overall Synthesis Yield
| Feature | Paclitaxel Synthesis | Docetaxel Synthesis | Reference(s) |
| Precursor | Baccatin III | 10-deacetylbaccatin III (10-DAB) | [4][5] |
| Natural Source | Needles and twigs of Taxus species | Needles of Taxus baccata | [4][5] |
| Relative Abundance | Lower | Higher | [4] |
| Overall Yield | Varies (specific overall yields are proprietary and vary by process) | ~50% (in a 4-step synthesis) | [1][2][3] |
Table 2: Step-wise Yields in Paclitaxel Semi-Synthesis from Baccatin III (Representative Examples)
| Step | Reaction | Reagents/Conditions | Yield | Reference(s) |
| 1 | Protection of C7-OH | e.g., TROC-Cl, base | ~79% (for 7-O-TROC-baccatin III) | [6] |
| 2 | Side-chain attachment at C13 | Protected side chain, coupling agent (e.g., LiHMDS) | Varies | [6] |
| 3 | Deprotection of C7 and side chain | e.g., Zn/AcOH-MeOH for TROC group | ~82% | [6] |
Table 3: Step-wise Yields in Docetaxel Semi-Synthesis from 10-DAB
| Step | Reaction | Reagents/Conditions | Yield | Reference(s) |
| 1 | Protection of C7 & C10-OH | Benzyl (B1604629) chloromate, DMAP, THF, 60°C | 81% (for the di-protected intermediate) | [1] |
| 2 | Side-chain coupling at C13 | Protected side chain, NaN(TMS)2, NaH | 80% | [1] |
| 3 & 4 | Deprotection | Pd/C, H2 | 98% | [1] |
Experimental Protocols
The following are generalized experimental protocols for key steps in the semi-synthesis of paclitaxel and docetaxel.
Protocol 1: Semi-Synthesis of Paclitaxel from Baccatin III
Objective: To synthesize paclitaxel from baccatin III via protection, side-chain coupling, and deprotection.
Materials: Baccatin III, protecting group reagent (e.g., 2,2,2-trichloroethyl chloroformate - TROC-Cl), base (e.g., pyridine), protected paclitaxel side chain, coupling agent (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS), deprotecting agent (e.g., Zinc dust, acetic acid, methanol), anhydrous solvents (e.g., THF), chromatography supplies.
Methodology:
-
Protection of C7-OH:
-
Dissolve Baccatin III in an anhydrous solvent such as THF under an inert atmosphere.
-
Add a base (e.g., pyridine) to the solution.
-
Slowly add the protecting group reagent (e.g., TROC-Cl) and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the 7-O-protected Baccatin III by column chromatography.
-
-
Side-Chain Attachment:
-
Dissolve the 7-O-protected Baccatin III in anhydrous THF and cool to a low temperature (e.g., -40°C).
-
Add a strong base such as LiHMDS to deprotonate the C13-OH.
-
Add a solution of the protected paclitaxel side chain (e.g., a β-lactam) and allow the reaction to proceed.
-
Quench the reaction and purify the fully protected paclitaxel by column chromatography.
-
-
Deprotection:
-
Dissolve the purified, fully protected paclitaxel in a suitable solvent system (e.g., a mixture of acetic acid and methanol).
-
Add the deprotecting agent (e.g., zinc dust for a TROC group) and heat the reaction.
-
Monitor the reaction by TLC or HPLC. Upon completion, filter the reaction mixture and evaporate the solvent.
-
Purify the final paclitaxel product by chromatography.[6]
-
Protocol 2: Semi-Synthesis of Docetaxel from 10-deacetylbaccatin III
Objective: To synthesize docetaxel from 10-DAB in a four-step process.
Materials: 10-deacetylbaccatin III (10-DAB), benzyl chloromate, 4-(dimethylamino)pyridine (DMAP), anhydrous THF, protected docetaxel side chain, sodium bis(trimethylsilyl)amide (NaN(TMS)2), sodium hydride (NaH), Palladium on carbon (Pd/C), hydrogen gas.
Methodology:
-
Selective Protection of C7 and C10 Hydroxyl Groups:
-
Dissolve 10-DAB and DMAP in anhydrous THF.
-
Warm the solution to 40°C.
-
Add a solution of benzyl chloromate in THF dropwise over 1 hour.
-
Increase the temperature to 60°C and stir for an additional 30 minutes.
-
After reaction completion, the desired C(7), C(10) di-protected intermediate is isolated.
-
-
Side-Chain Coupling:
-
The 7,10-diprotected baccatin III derivative is coupled with a commercially available protected side-chain.
-
The reaction is carried out using NaN(TMS)2 and NaH to afford the coupled product.
-
-
Deprotection:
-
The coupled product is treated with Pd/C under a hydrogen atmosphere to remove the benzyl protecting groups.
-
The final product, docetaxel, is obtained after filtration and concentration.[1]
-
Signaling Pathways and Experimental Workflows
The antitumor activity of both paclitaxel and docetaxel stems from their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Microtubule Stabilization and Cell Cycle Arrest
Paclitaxel and docetaxel bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[7][8][9] This arrest is a critical prerequisite for the induction of apoptosis.[7] The activation of cyclin B1-associated CDC2 kinase is an important event in the G2/M phase that is required for paclitaxel-induced apoptosis.[7]
Caption: Paclitaxel and Docetaxel-induced G2/M cell cycle arrest pathway.
Apoptotic Signaling Pathway
The prolonged G2/M arrest induced by taxanes triggers programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases. Docetaxel has been shown to induce apoptosis through the activation of caspase-2, which then initiates the mitochondrial-dependent apoptotic pathway.[10][11] This involves changes in the mitochondrial membrane potential and the activation of downstream effector caspases, such as caspase-3.[12] Docetaxel can also induce a caspase-independent cell death pathway involving lysosomal membrane permeabilization.[13][14]
Caption: Docetaxel-induced apoptotic signaling pathways.
General Experimental Workflow for Semi-Synthesis
The semi-synthesis of both paclitaxel and docetaxel follows a general workflow involving extraction of the precursor, a series of chemical modifications, and finally, purification of the active pharmaceutical ingredient (API).
Caption: General workflow for the semi-synthesis of taxanes.
Conclusion
The choice between baccatin III and 10-deacetylbaccatin III as a precursor for the semi-synthesis of taxane-based anticancer drugs has significant implications for the overall efficiency and scalability of the manufacturing process. 10-DAB's higher natural abundance makes it an economically more favorable starting material for the large-scale production of docetaxel. While the synthetic routes for both paclitaxel and docetaxel are complex and require careful optimization of protection and deprotection strategies, the reported overall yield for a four-step synthesis of docetaxel from 10-DAB is a notable benchmark.
Ultimately, the decision to pursue the synthesis of either paclitaxel or docetaxel will depend on a variety of factors, including the target therapeutic profile, the availability and cost of the starting materials, and the specific synthetic expertise and capabilities of the research or manufacturing team. This guide provides a foundational understanding of the key differences in the semi-synthetic efficacy of their respective precursors to inform these critical decisions.
References
- 1. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 2. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 7. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK4 down-regulation induced by paclitaxel is associated with G1 arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Docetaxel-induced apoptosis in melanoma cells is dependent on activation of caspase-2 [pubmed.ncbi.nlm.nih.gov]
- 12. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide for the Analysis of Impurities in Synthetic "N-Benzoyl-(2R,3S)-3-phenylisoserine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the identification and quantification of impurities in synthetic N-Benzoyl-(2R,3S)-3-phenylisoserine. As a critical component in the synthesis of the anticancer drug Docetaxel, ensuring the purity of this side chain is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines the prevalent chromatographic techniques, their respective experimental protocols, and performance data to aid researchers in selecting the most appropriate method for their needs.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. Impurities can arise from various sources, including the manufacturing process and degradation of the drug substance over time.[3] Regulatory bodies require rigorous characterization and control of these impurities. For this compound, potential impurities may include starting materials, by-products, intermediates, and degradation products. The analytical techniques employed for impurity profiling must be highly sensitive, specific, and reproducible to ensure the quality of the final drug product.[4]
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like this compound and are considered the gold standard for impurity analysis.[4][5] Gas Chromatography (GC) is generally more suitable for volatile compounds and may be used to analyze volatile organic impurities or residual solvents.[4][5]
Comparative Analysis of Chromatographic Methods
The selection of an analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the desired analysis time. Below is a comparison of commonly employed chromatographic methods for the analysis of impurities in related taxane (B156437) compounds, which can be adapted for this compound.
Data Presentation: Comparison of HPLC and UPLC Methods
The following tables summarize key parameters and performance data for HPLC and UPLC methods developed for the analysis of Docetaxel and its impurities. These methods can serve as a starting point for the analysis of its side chain.
Table 1: Comparison of HPLC Methods for Related Compound (Docetaxel) Analysis [6]
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (250 x 4.6 mm, 5µm) | Hichrom RPB | LiCrosphore® 100 C8 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724): 0.01% Acetic acid (gradient) | Water and Acetonitrile (gradient) | Acetonitrile: 20mM Phosphate buffer, pH 3.5 (45:55, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 230 nm | 230 nm | 230 nm |
| Diluent | Acetonitrile: Methanol (1:1, v/v) | Not Specified | Not Specified |
Table 2: UPLC Method for Related Compound (Docetaxel) Analysis [7]
| Parameter | Method 4 |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water: Methanol: Acetonitrile (500:300:200, v/v/v) |
| Mobile Phase B | Acetonitrile: Water (800:200, v/v) |
| Flow Rate | 0.4 mL/min |
| Detection (UV) | 232 nm |
Table 3: Performance Characteristics of a Validated UPLC Method [7][8]
| Parameter | Performance |
| Limit of Detection (LOD) | < 0.2 µg/mL for known impurities |
| Limit of Quantification (LOQ) | < 0.2 µg/mL for known impurities |
| Precision (RSD%) | < 5.0% for all impurities |
| Accuracy (Recovery %) | 90–110% |
| Linearity (Concentration Range) | 20-120 µg/mL |
| Robustness | Verified on different stationary phases |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC/UPLC analysis and forced degradation studies.
Protocol 1: HPLC/UPLC Method for Impurity Profiling
This protocol is a generalized procedure based on validated methods for Docetaxel that can be adapted for this compound.
1. Instrumentation:
-
A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions (Example based on UPLC):
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: A mixture of water, methanol, and acetonitrile (500:300:200, v/v/v).[7]
-
Mobile Phase B: A mixture of acetonitrile and water (800:200, v/v).[7]
-
Gradient Program: A gradient elution should be optimized to achieve separation of all potential impurities.
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: All compounds show maximum absorbance around 232 nm.[7][9]
-
Injection Volume: 1-10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. Method Validation:
-
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6]
1. Acid Degradation:
-
Treat the sample solution with 0.1 N HCl at 60 °C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
2. Base Degradation:
-
Treat the sample solution with 0.1 N NaOH at room temperature for a specified period (e.g., 1 hour). Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
4. Thermal Degradation:
-
Expose the solid sample to dry heat (e.g., 105 °C) for a specified period (e.g., 24 hours).
5. Photolytic Degradation:
-
Expose the sample solution to UV or fluorescent light to assess its photosensitivity.[6]
After each stress condition, the samples are diluted appropriately and analyzed by the validated HPLC/UPLC method to separate the degradation products from the main compound.
Visualizations
Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a synthetic pharmaceutical compound.
Caption: Workflow for Chromatographic Impurity Analysis.
Logical Relationship of Method Validation
The following diagram shows the relationship between different parameters of analytical method validation as per ICH guidelines.
Caption: Key Parameters of Analytical Method Validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Antiviral | TargetMol [targetmol.com]
- 3. lcms.cz [lcms.cz]
- 4. biotech-spain.com [biotech-spain.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 8. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. jidps.com [jidps.com]
A Comparative Guide to the Cross-Validation of Analytical Data for Novel Phenylisoserine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the accurate and reproducible characterization of new chemical entities is paramount. This guide provides a framework for the cross-validation of analytical data for novel phenylisoserine (B1258129) derivatives, a class of compounds with significant potential in drug development, notably as side-chain precursors for taxane-based anticancer agents.[1][2] By objectively comparing analytical data from a novel derivative with a well-characterized alternative, N-Benzoyl-(2R,3S)-3-phenylisoserine, this document aims to support robust and reliable data generation.
Data Presentation: A Comparative Analysis
The following tables summarize key analytical data for a hypothetical novel phenylisoserine derivative and this compound, facilitating a direct comparison of their physicochemical and spectroscopic properties.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Novel Phenylisoserine Derivative | This compound (Alternative) |
| Retention Time (min) | 8.52 | 7.98 |
| Purity (%) | 99.2 | 98.9 |
| Column | C18 Reverse Phase (4.6 x 150 mm, 3.5 µm) | C18 Reverse Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate (mL/min) | 1.0 | 1.0 |
| Detection (nm) | 230 | 230 |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Novel Phenylisoserine Derivative | This compound (Alternative) |
| Molecular Formula | C₁₇H₁₇NO₄ | C₁₆H₁₅NO₄ |
| Molecular Weight ( g/mol ) | 299.32 | 285.29[3][4][5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (m/z) | 300.12 | 286.11[3] |
| [M+Na]⁺ (m/z) | 322.10 | 308.09[3] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Novel Phenylisoserine Derivative) | Assignment (this compound) |
| 7.20 - 7.50 | m | 10H | Aromatic protons | Aromatic protons |
| 5.45 | d | 1H | CH-OH | CH-OH |
| 4.90 | d | 1H | CH-NH | CH-NH |
| 4.25 | s | 1H | OH | OH |
| 3.75 | s | 3H | OCH₃ | - |
| 2.50 | s | 1H | NH | NH |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹³C NMR)
| Chemical Shift (δ, ppm) | Assignment (Novel Phenylisoserine Derivative) | Assignment (this compound) |
| 172.5 | C=O (Carboxylic acid) | C=O (Carboxylic acid) |
| 167.0 | C=O (Amide) | C=O (Amide) |
| 127.0 - 134.0 | Aromatic Carbons | Aromatic Carbons |
| 73.0 | CH-OH | CH-OH |
| 58.0 | CH-NH | CH-NH |
| 52.5 | OCH₃ | - |
Table 5: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wave Number (cm⁻¹) | Functional Group Assignment (Novel Phenylisoserine Derivative) | Functional Group Assignment (this compound) |
| 3400 (broad) | O-H stretch (hydroxyl and carboxylic acid) | O-H stretch (hydroxyl and carboxylic acid) |
| 3300 (sharp) | N-H stretch (amide) | N-H stretch (amide) |
| 3050 | C-H stretch (aromatic) | C-H stretch (aromatic) |
| 2950 | C-H stretch (aliphatic) | C-H stretch (aliphatic) |
| 1720 | C=O stretch (carboxylic acid) | C=O stretch (carboxylic acid) |
| 1650 | C=O stretch (amide I) | C=O stretch (amide I) |
| 1540 | N-H bend (amide II) | N-H bend (amide II) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve 1 mg of the phenylisoserine derivative in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for analysis.
-
Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent equipped with a variable wavelength detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the retention time and calculate the purity of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Dilute the sample solution from the HPLC analysis to approximately 10 µg/mL with the mobile phase.
-
Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer or equivalent with an electrospray ionization (ESI) source.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: 50 - 1200 m/z.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions ([M+H]⁺ and [M+Na]⁺) to confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified phenylisoserine derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova). Reference the chemical shifts to the residual solvent peak. Assign the peaks to the corresponding protons and carbons in the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
FTIR Conditions:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mandatory Visualization
Signaling Pathway
Phenylisoserine derivatives, particularly those related to taxanes, are known to exert their anticancer effects by interfering with microtubule dynamics. Furthermore, inhibition of key cell survival pathways, such as the PI3K/Akt signaling pathway, is a common strategy in cancer therapy.[7][8][9][10][11] The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for novel phenylisoserine derivatives.
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by a Novel Phenylisoserine Derivative.
Experimental Workflow
The cross-validation of analytical data for a novel compound involves a logical sequence of experiments to confirm its identity, purity, and structure.
Caption: Experimental Workflow for the Cross-Validation of a Novel Phenylisoserine Derivative.
Logical Relationships
The different analytical techniques provide complementary information that, when combined, leads to a comprehensive characterization of a novel compound.
Caption: Logical Relationships between Analytical Techniques and Derived Structural Information.
References
- 1. This compound | Antiviral | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 132201-33-3 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. N-苯甲酰基-(2R,3S)-3-苯基异丝氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Benzoyl-(2R,3S)-3-phenylisoserine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of N-Benzoyl-(2R,3S)-3-phenylisoserine, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Considerations
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the powder form.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| CAS Number | 132201-33-3 | [1][2][4] |
| Molecular Formula | C₁₆H₁₅NO₄ | [4] |
| Molecular Weight | 285.29 g/mol | [1][2][4] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1][2] |
| Signal Word | Warning | [1][2] |
| Storage Class | 11 (Combustible Solids) | [1][2] |
| Solubility | Soluble in DMSO (≥ 160 mg/mL) | [5] |
Experimental Protocols for Disposal
The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company. In-lab chemical neutralization or degradation is not advised for this compound due to the lack of established and validated protocols. The following procedures outline the steps for the safe collection and preparation of this compound for disposal.
Waste Segregation and Container Management
Proper segregation of chemical waste is the foundational step in compliant disposal.
-
Waste Stream: this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) should be disposed of as solid hazardous chemical waste.
-
Do Not Mix: Never mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.
-
Container: Utilize a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE). The container must be equipped with a tightly fitting lid to prevent the release of dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Carefully transfer any unwanted solid this compound into the designated hazardous waste container.
-
Solid waste contaminated with the compound, such as used weighing boats, filter paper, or gloves, should also be placed in this container.
-
To minimize dust generation, perform these transfers within a chemical fume hood.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to schedule a pickup for disposal by a licensed hazardous waste contractor.
-
Empty Container Decontamination
Empty containers that originally held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent. Given the solubility data, a small amount of DMSO followed by a more common laboratory solvent like ethanol (B145695) or acetone (B3395972) would be effective.
-
Each rinse should utilize a volume of solvent equivalent to approximately 10% of the container's volume.
-
-
Rinsate Collection:
-
Collect all three rinsates and transfer them to a designated hazardous liquid waste container for halogenated or non-halogenated solvents, as appropriate. This rinsate is considered hazardous waste.
-
-
Final Disposal of Container:
-
After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's guidelines.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. p2infohouse.org [p2infohouse.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for N-Benzoyl-(2R,3S)-3-phenylisoserine
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Benzoyl-(2R,3S)-3-phenylisoserine, a key intermediate in the synthesis of potent anti-cancer drugs. Adherence to these protocols is critical to mitigate risks and ensure proper disposal.
This compound is classified as a combustible solid that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. The following personal protective equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) for this compound |
| Respiratory Protection |
| Dust mask type N95 (US) or equivalent |
| Eye Protection |
| Chemical safety goggles or eyeshields |
| Hand Protection |
| Chemical-resistant gloves (e.g., nitrile rubber) |
| Skin and Body Protection |
| Laboratory coat, long-sleeved clothing, and closed-toe shoes |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Avoid creating dust when handling the solid compound[1].
-
Weigh the compound in a contained environment, such as a weighing boat within a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use[1].
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Store the compound in a cool, dry, and well-ventilated place away from incompatible materials[1].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing boats), in a designated, labeled hazardous waste container.
2. Container Management:
-
Keep the waste container securely closed.
-
Store the waste container in a designated secondary containment area.
3. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed chemical waste disposal service.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
